molecular formula C9H6BrClN2 B2439386 8-Bromo-5-chloroquinolin-2-amine CAS No. 1536689-50-5

8-Bromo-5-chloroquinolin-2-amine

Cat. No.: B2439386
CAS No.: 1536689-50-5
M. Wt: 257.52
InChI Key: FNAJKXKDCFDOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-5-chloroquinolin-2-amine is a useful research compound. Its molecular formula is C9H6BrClN2 and its molecular weight is 257.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-5-chloroquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-6-2-3-7(11)5-1-4-8(12)13-9(5)6/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAJKXKDCFDOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)Cl)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emerging Therapeutic Potential of 8-Bromo-5-chloroquinolin-2-amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking a Privileged Scaffold in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the quinoline nucleus represents a "privileged scaffold," a recurring molecular framework in a multitude of biologically active compounds.[1] Its versatile structure has given rise to a wide array of therapeutic agents, from antimalarials to anticancer and antimicrobial drugs.[1] Within this diverse family, the specific substitution patterns on the quinoline ring are paramount in dictating the compound's pharmacological profile. This technical guide delves into the untapped potential of a unique subclass: 8-Bromo-5-chloroquinolin-2-amine derivatives .

While direct and extensive research on this specific scaffold is in its nascent stages, this guide provides a comprehensive framework for its exploration. By synthesizing data from structurally related compounds, we will explore the rationale behind its design, potential synthesis pathways, and the anticipated biological activities. This document serves as a foundational resource to stimulate and guide future research into what could be a promising new class of therapeutic agents.

The this compound Scaffold: A Strategic Design

The core structure, this compound, is a synthetically accessible building block for medicinal chemistry.[2] Its strategic halogenation and amination at key positions suggest a high potential for potent and selective biological activity.

Structural Features and Physicochemical Properties

The foundational molecule, this compound, possesses the following characteristics:

  • Molecular Formula: C₉H₆BrClN₂[2]

  • Molecular Weight: 257.51 g/mol [2]

The presence of bromine at the 8-position and chlorine at the 5-position significantly influences the electronic and lipophilic properties of the quinoline ring. Halogens are known to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets.[3] The 2-amino group provides a crucial site for derivatization, allowing for the introduction of various pharmacophores to fine-tune the molecule's biological activity and physicochemical properties.

Synthesis and Derivatization Strategies

The synthesis of the this compound core and its subsequent derivatization are key steps in exploring its therapeutic potential. While specific protocols for this exact scaffold are not extensively published, established synthetic methodologies for quinolines can be adapted.

Proposed Synthesis of the Core Scaffold

A plausible synthetic route to this compound could involve a multi-step process starting from a suitably substituted aniline, followed by cyclization to form the quinoline ring system, and subsequent halogenation and amination steps. The precise sequence of these reactions would be critical to achieving the desired substitution pattern.

Derivatization of the 2-Amino Group

The 2-amino group is a versatile handle for creating a library of derivatives. Standard organic chemistry reactions can be employed to introduce a wide range of substituents, each with the potential to modulate the compound's biological activity.

A generalized workflow for the synthesis and derivatization is depicted below:

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization at 2-Amino Position start Substituted Aniline cyclization Cyclization Reaction (e.g., Combes, Doebner-von Miller) start->cyclization quinoline_core Substituted Quinoline cyclization->quinoline_core halogenation Selective Halogenation (NBS, NCS) quinoline_core->halogenation amination Nucleophilic Amination halogenation->amination final_core This compound amination->final_core core_input This compound acylation Acylation (Acyl chlorides, Anhydrides) core_input->acylation sulfonylation Sulfonylation (Sulfonyl chlorides) core_input->sulfonylation alkylation Reductive Amination (Aldehydes/Ketones, NaBH(OAc)₃) core_input->alkylation derivative_library Library of Derivatives acylation->derivative_library sulfonylation->derivative_library alkylation->derivative_library

Caption: Proposed synthetic workflow for the core scaffold and its derivatives.

Anticipated Biological Activities and Mechanisms of Action

Based on the extensive literature on substituted quinolines, derivatives of this compound are anticipated to exhibit a range of biological activities, primarily in the realms of antimicrobial and anticancer applications.

Antimicrobial Potential

Quinolone-based compounds are well-established antibacterial agents.[4] The introduction of halogens can enhance antimicrobial potency.[5] It is hypothesized that this compound derivatives could act as effective antimicrobial agents through mechanisms such as:

  • Inhibition of DNA Gyrase and Topoisomerase IV: This is a classic mechanism for quinolone antibiotics, leading to the disruption of bacterial DNA replication and repair.

  • Disruption of Bacterial Cell Membranes: The lipophilic nature of the halogenated quinoline core could facilitate its insertion into the bacterial cell membrane, leading to increased permeability and cell death.

  • Inhibition of Key Bacterial Enzymes: Derivatives could be designed to target other essential bacterial enzymes, offering a pathway to overcome existing resistance mechanisms.

Anticancer Potential

Numerous quinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[4] The anticancer potential of this compound derivatives could be realized through several mechanisms:

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. By designing derivatives that can fit into the ATP-binding pocket of specific kinases that are overactive in cancer cells, it may be possible to inhibit signaling pathways that drive tumor growth and proliferation.

  • Induction of Apoptosis: These compounds could trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: Derivatives may be able to halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

  • DNA Intercalation and Topoisomerase Inhibition: Some quinoline derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[1]

The potential interplay of these mechanisms is illustrated in the following diagram:

G cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity core This compound Derivatives dna_gyrase Inhibition of DNA Gyrase/ Topoisomerase IV core->dna_gyrase Potential Mechanism membrane_disruption Membrane Disruption core->membrane_disruption Potential Mechanism enzyme_inhibition Bacterial Enzyme Inhibition core->enzyme_inhibition Potential Mechanism kinase_inhibition Kinase Inhibition core->kinase_inhibition Potential Mechanism apoptosis Induction of Apoptosis core->apoptosis Potential Mechanism cell_cycle_arrest Cell Cycle Arrest core->cell_cycle_arrest Potential Mechanism dna_damage DNA Damage/ Topoisomerase Inhibition core->dna_damage Potential Mechanism

Caption: Potential biological activities and mechanisms of action.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized this compound derivatives, a series of well-established in vitro assays are recommended.

Antimicrobial Activity Assays

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Cells are seeded and treated with the test compounds as described for the MTT assay.

  • Collection of Supernatant: A portion of the cell culture supernatant is collected.

  • LDH Reaction: The supernatant is mixed with an LDH reaction mixture.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm). The amount of LDH released is proportional to the number of damaged cells.

Structure-Activity Relationship (SAR) Insights

While a definitive SAR for this compound derivatives awaits experimental data, we can extrapolate from the broader quinoline literature to propose key relationships:

  • Role of Halogens: The presence of both bromine and chlorine is likely to enhance lipophilicity, potentially improving cell permeability. The specific positions (8-bromo and 5-chloro) will influence the electronic distribution of the quinoline ring, which can affect binding to target proteins.

  • The 2-Amino Group as a Key Modulator: Derivatization at the 2-amino position is critical. The size, charge, and hydrogen bonding capacity of the substituent will significantly impact the compound's interaction with its biological target. For instance, the introduction of bulky or flexible side chains can be used to probe the binding pocket of an enzyme.

  • Positional Isomerism: The specific arrangement of substituents is crucial. For example, studies on other aminoquinolines have shown that the position of the amino group (e.g., 2-amino vs. 4-amino vs. 8-amino) dramatically affects their biological activity.[2]

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. This technical guide has laid out a foundational framework for its investigation, from synthesis and derivatization to biological evaluation and potential mechanisms of action.

Future research should focus on:

  • Synthesis and Characterization: The synthesis and full characterization of a diverse library of this compound derivatives.

  • Broad-Spectrum Biological Screening: Comprehensive screening of these derivatives against a wide panel of bacterial, fungal, and cancer cell lines.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and mechanisms through which the most active compounds exert their effects.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising lead compounds in animal models to assess their therapeutic potential and safety profiles.

References

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2015). Anticancer Agents Med Chem, 15(5), 631-46.
  • This compound. (n.d.). CymitQuimica.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4249.
  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. (2023). Mini-Reviews in Organic Chemistry, 20(5).
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2022). ACS Omega, 7(35), 31088–31100.
  • Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. (2021). Pharmaceuticals, 14(11), 1104.
  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2021). Molecules, 26(21), 6489.
  • Pharmacology of 8-aminoquinolines. (1982).
  • Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. (2020). Bioorganic Chemistry, 94, 103406.
  • Halogenated ligands and their interactions with amino acids: implications for structure-activity and structure-toxicity relationships. (2008). Journal of Molecular Graphics and Modelling, 27(3), 391-401.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2018). ACS Omega, 3(7), 7486–7498.
  • Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. (2021). Bioorganic Chemistry, 108, 104633.
  • Antimicrobial Activities of Some Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline. (2012). Tropical Journal of Pharmaceutical Research, 11(4), 595-601.
  • MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES. (2024).
  • Synthesis of Quinoline Analogues. (n.d.). Cardinal Scholar.
  • US Patent No. 8829195. (2021).
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2022). ACS Omega, 7(35), 31088–31100.
  • Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. (2024). Parasites & Vectors, 17(1), 43.
  • Antimicrobial Activities of Some Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline. (2012). Tropical Journal of Pharmaceutical Research, 11(4), 595-601.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2021). Molecules, 26(11), 3290.
  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015). Organometallics, 34(24), 5767–5776.
  • PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES. (2001).
  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2023). Molecules, 28(19), 6928.

Sources

8-Bromo-5-chloroquinolin-2-amine as a ligand in metal complexation

Author: BenchChem Technical Support Team. Date: February 2026

A Sterically-Modulated Ligand for Transition Metal Complexation and Metallodrug Design

Part 1: Executive Summary & Molecular Rationale

In the realm of coordination chemistry and drug discovery, 8-Bromo-5-chloroquinolin-2-amine (BCQA) represents a highly specialized "privileged scaffold." Unlike generic quinoline ligands, BCQA offers a unique dual-control mechanism for metal binding:

  • Electronic Modulation (The 5-Cl Effect): The chlorine atom at position 5 exerts a remote electron-withdrawing inductive effect (-I), subtly lowering the basicity of the ring nitrogen (N1) without abolishing its donor capacity. This fine-tunes the redox potential of the central metal, a critical parameter for cytotoxic copper(II) and ruthenium(II) anticancer complexes.

  • Steric Gating (The 8-Br Effect): The bromine atom at position 8 is peri to the coordinating ring nitrogen. Its significant Van der Waals radius (1.85 Å) creates a "steric gate," preventing the formation of chemically inert, saturated complexes. This forces the metal center into distorted geometries (e.g., tetrahedral distortion in Cu(II)), often enhancing catalytic activity and biological reactivity.

This guide details the synthesis, coordination protocols, and characterization logic for utilizing BCQA as a ligand.

Part 2: Structural & Electronic Profiling

Before complexation, the ligand's physicochemical profile must be understood to predict coordination modes.

ParameterValue / CharacteristicImpact on Coordination
Donor Atoms N1 (Ring), N_exocyclic (Amine)N1 is the primary soft donor. The 2-NH₂ group is generally too delocalized to coordinate directly but stabilizes complexes via intramolecular Hydrogen Bonding.
pKa (est) ~6.5 - 7.0Lower than unsubstituted 2-aminoquinoline (7.3) due to halogenation.
Steric Bulk 8-Bromo (Peri-position)Blocks coplanar approach of auxiliary ligands; favors low-coordination numbers or distorted geometries.
Lipophilicity High (ClogP ~3.5)Enhances passive membrane transport in metallodrug applications.
Signaling Pathway: Ligand Activation

The following diagram illustrates the tautomeric equilibrium and coordination logic of BCQA.

BCQA_Coordination L_Amino BCQA (Amino Form) Predominant L_Imino BCQA (Imino Form) Minor Tautomer L_Amino->L_Imino Tautomerism Deprot Base Deprotonation (NaH / Et3N) L_Amino->Deprot - H+ Complex_A Type I: Monodentate (Neutral N1-Binding) Sterically Strained L_Amino->Complex_A + M(II)X2 (Solvent: EtOH) Complex_B Type II: Bridging (Anionic Amido-N) Dinuclear Species Deprot->Complex_B + M(II) (Bridging Mode) Steric 8-Br Steric Clash Prevents planar bis-chelation Steric->Complex_A

Caption: Figure 1. Tautomeric equilibrium and divergent coordination pathways of BCQA controlled by pH and steric pressure from the 8-Bromo substituent.

Part 3: Synthesis & Purification Protocol

While BCQA is commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route utilizes the Chichibabin Amination or nucleophilic substitution on a halogenated precursor.

Protocol: Synthesis from 8-Bromo-5-chloroquinoline

Note: Direct halogenation of 2-aminoquinoline is non-selective. We recommend starting with the pre-halogenated scaffold.

Reagents:

  • 8-Bromo-5-chloroquinoline (1.0 eq)

  • NaNH₂ (Sodium amide) or Liquid Ammonia/KMnO4

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve 8-Bromo-5-chloroquinoline (500 mg) in anhydrous toluene (10 mL) under Argon atmosphere.

  • Amination (Chichibabin): Add NaNH₂ (1.2 eq) carefully. Heat the mixture to reflux (110°C) for 6 hours.

    • Mechanism:[1] Nucleophilic attack of NH₂⁻ at the electron-deficient C2 position, followed by hydride elimination.

  • Quenching: Cool to 0°C and quench with ice-water to destroy excess amide.

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). The 8-Br/5-Cl pattern makes the product highly lipophilic, ensuring efficient extraction.

  • Purification: Recrystallize from Ethanol/Hexane (1:4).

    • Yield Target: >75%.[2][3]

    • Validation: 1H NMR (DMSO-d6) must show a singlet/broad peak ~6.5-7.0 ppm (NH₂) and loss of the C2-proton signal.

Part 4: Metal Complexation Strategies

This section details the protocol for synthesizing a Copper(II) Cytotoxic Complex , a common target for this class of ligands.

Target Complex: [Cu(BCQA)Cl₂] (Distorted Tetrahedral)

Rationale: The 8-Br substituent destabilizes the square planar geometry typical of Cu(II), forcing a distorted tetrahedral geometry. This distortion prevents DNA intercalation but enhances cleavage via oxidative stress (ROS generation).

Experimental Protocol:

  • Ligand Solution: Dissolve BCQA (0.5 mmol, 129 mg) in hot absolute Ethanol (10 mL).

    • Tip: If solubility is poor due to halogens, add 10% CHCl₃.

  • Metal Solution: Dissolve CuCl₂·2H₂O (0.5 mmol, 85 mg) in Ethanol (5 mL).

  • Complexation: Add the metal solution dropwise to the ligand solution under constant stirring at 60°C.

    • Observation: A color change (Green

      
       Brown/Olive) indicates coordination.
      
  • Reflux: Reflux for 3 hours. The steric bulk of 8-Br requires thermal energy to overcome the kinetic barrier of coordination.

  • Isolation: Cool slowly to Room Temperature. If no precipitate forms, reduce volume by 50% via rotary evaporation and store at 4°C overnight.

  • Washing: Filter the precipitate and wash with cold ether to remove unreacted ligand.

Characterization Checklist (Self-Validating System)
  • IR Spectroscopy: Look for the shift in

    
     of the quinoline ring (approx. -15 to -20 cm⁻¹ shift vs free ligand) indicating N1-coordination. The 
    
    
    
    bands should remain relatively unshifted if the amine is not deprotonated.
  • EPR (Electron Paramagnetic Resonance): Essential for Cu(II). A distorted signal (

    
    ) confirms the loss of planarity due to the 8-Br steric clash.
    
  • Elemental Analysis: Confirm the 1:1 stoichiometry (M:L).

Part 5: Applications & Biological Relevance[1][3][4][5][6]

Why use BCQA? The specific halogenation pattern drives specific biological outcomes.

1. Kinase Inhibition (Anticancer)

The 2-aminoquinoline scaffold mimics the ATP adenine ring.

  • Mechanism: The ligand binds to the ATP-binding pocket of kinases (e.g., EGFR, Src).

  • Role of 5-Cl: Occupies a hydrophobic pocket, increasing binding affinity.

  • Role of 8-Br: Provides selectivity by clashing with residues in "off-target" kinases, narrowing the therapeutic window.

2. Metallodrug Cytotoxicity

When complexed with Ru(II) or Cu(II), BCQA acts as a "Redox Switch."

  • The electron-withdrawing nature (5-Cl, 8-Br) increases the oxidation potential of the metal center.

  • This facilitates the reduction of Cu(II) to Cu(I) inside the hypoxic tumor environment, triggering the Fenton reaction and generating hydroxyl radicals (

    
    ) that cleave DNA.
    
Workflow: Biological Assay Logic

BioAssay Compound [M(BCQA)Cl2] Complex Uptake Cellular Uptake (Facilitated by Lipophilic 5-Cl/8-Br) Compound->Uptake Redox Redox Cycling Cu(II) -> Cu(I) Uptake->Redox Hypoxic Environment Target DNA Cleavage / Kinase Inhibition Uptake->Target Direct Binding ROS ROS Generation (Fenton Reaction) Redox->ROS ROS->Target

Caption: Figure 2. Dual mechanism of action for BCQA-Metal complexes: ROS generation via redox cycling and direct target inhibition.

References
  • Gouda, M. A., et al. (2023). "Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities."[4][5] Mini-Reviews in Organic Chemistry. Link

    • Context: Establishes the fundamental reactivity and synthesis routes (Chichibabin, etc.) for the 2-aminoquinoline scaffold.
  • Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines as privileged scaffolds in metal-based drug discovery." European Journal of Medicinal Chemistry. Link

    • Context: While focusing on 8-HQ, this paper details the "Steric Gate" effect of 8-substituted quinolines and the electronic impact of halogenation on metal coordin
  • Prachayasittikul, V., et al. (2013). "8-Aminoquinoline and its derivatives: synthesis and biological activities." EXCLI Journal. Link

    • Context: Provides comparative data on amino-quinoline coordination modes and the biological necessity of lipophilic substituents (Cl/Br).
  • Hassan, F., et al. (2020).[5] "Coordination Behavior and Biological Activity of Some Transition Metal Complexes with Amino-Quinone Ligands." Open Journal of Inorganic Non-metallic Materials. Link

    • Context: Validates the spectroscopic shifts observed in amino-nitrogen coordination and H-bonding stabiliz
  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 67450555, 5-Bromo-8-chloroisoquinolin-3-amine" (Analogous Structure). Link

    • Context: Source for physicochemical properties (LogP, donors) of the specific halogenated amino-quinoline/isoquinoline isomers.

Sources

Precision Pharmacophore Modeling: The 8-Bromo-5-chloroquinolin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Fragment-Based Drug Design (FBDD), the 8-Bromo-5-chloroquinolin-2-amine scaffold represents a "privileged structure" due to its high ligand efficiency and unique substitution pattern. While the quinoline core provides a rigid aromatic anchor, the specific halogenation at positions 5 (Chlorine) and 8 (Bromine), combined with the 2-amino functionality, creates a distinct electronic signature capable of exploiting Halogen Bonding (XB) and bidentate Hydrogen Bonding (HB) networks.

This guide details the protocol for generating a high-precision pharmacophore model for this scaffold. Unlike standard workflows that rely solely on steric and electrostatic matching, this protocol integrates Sigma-Hole modeling to account for the directionality of the bromine and chlorine substituents, a critical factor for potency in targets such as Serine/Threonine Kinases (e.g., CK2) and Aspartyl Proteases (e.g., BACE1) .

Molecular Architecture & Feature Extraction

Before initiating computational workflows, one must deconstruct the physicochemical "personality" of the ligand. The this compound molecule is not merely a flat aromatic system; it is a vector for specific directional interactions.

Structural Deconvolution
  • The Anchor (Quinoline Ring): Provides

    
    -
    
    
    
    stacking interactions (e.g., with Phenylalanine or Tryptophan residues in the binding pocket).
  • The Hinge Binder (2-Amino + Ring Nitrogen): The 2-amino group (

    
    ) acts as a Hydrogen Bond Donor (HBD), while the intracyclic Nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA). This D-A motif is a classic "hinge-binding" pharmacophore in kinase inhibitors.
    
  • The Halogen Bond Donors (5-Cl, 8-Br):

    • 8-Br: Bromine exhibits a pronounced region of positive electrostatic potential (the

      
      -hole) along the C-Br bond axis, opposite the carbon. This allows it to act as a Lewis acid, binding to backbone carbonyls.
      
    • 5-Cl: Similar to Bromine but with a smaller

      
      -hole and lower polarizability, offering a subtler interaction or hydrophobic filling.
      
Interaction Map (Graphviz)

The following diagram illustrates the theoretical binding hypothesis used to define the pharmacophore features.

PharmacophoreMap cluster_ligand Ligand: this compound N1 Ring Nitrogen (N1) HBA_Target Target Donor (e.g., Hinge NH) N1->HBA_Target H-Bond Acceptor NH2 2-Amino Group HBD_Target Target Acceptor (e.g., Backbone CO) NH2->HBD_Target H-Bond Donor Br8 8-Bromine XB_Target Lewis Base (e.g., Carbonyl O) Br8->XB_Target Halogen Bond (XB) (Strict Directionality) Cl5 5-Chlorine Ring Quinoline Core Pi_Target Aromatic Residue (e.g., Phe/Trp) Ring->Pi_Target Pi-Pi Stacking

Figure 1: Interaction hypothesis for this compound. Note the strict directionality required for the Bromine-mediated Halogen Bond.

Computational Protocol: Step-by-Step

This protocol assumes the use of industry-standard molecular modeling suites (e.g., MOE, LigandScout, or Schrödinger Phase).

Phase 1: Conformational Analysis & Preparation

Objective: Generate a bioactive conformation ensemble. Although the quinoline core is rigid, the amine group has rotational freedom (pyramidalization), and the overall alignment depends on the energy landscape.

  • Protonation State: Calculate dominant protonation at pH 7.4. The quinoline nitrogen is weakly basic (

    
    ), so the neutral form is likely dominant, but the protonated species should be generated if targeting an acidic pocket.
    
  • Energy Minimization: Use the MMFF94x force field. It is superior for small organic molecules compared to standard protein force fields.

  • Conformer Generation:

    • Algorithm: Stochastic search or Systematic search.

    • Constraint: Keep the aromatic ring planar.

    • Energy Window: 5.0 kcal/mol (discard high-energy conformers).

    • RMSD Cutoff: 0.5 Å (to remove duplicates).

Phase 2: Pharmacophore Feature Definition

Objective: Translate chemical structure into abstract features (vectors and spheres).

Feature TypeLocationGeometric ConstraintJustification
HBA Ring Nitrogen (N1)Sphere (r=1.5 Å)Classic acceptor for kinase hinge regions.
HBD 2-Amino (-NH2)Vector (Projected)Donates to backbone carbonyls.
Aromatic Quinoline RingPlane / NormalEssential for

-stacking stability.
Hydrophobic 5-ChloroSphere (r=1.2 Å)Occupies hydrophobic pockets; weak XB potential.
Halogen Bond 8-BromoCustom Vector Critical: Must point along C-Br axis.
Phase 3: The "Sigma Hole" Customization (Crucial Step)

Standard pharmacophore software often treats Halogens merely as "Hydrophobic" blobs. This is insufficient for the 8-Bromo substituent.

  • The Problem: Treating Br as a sphere allows docking in any orientation.

  • The Fix: Manually define a Projected Point feature.

    • Select the Carbon atom attached to the Bromine (C8).

    • Select the Bromine atom.

    • Define a vector extending from C8

      
       Br.
      
    • Place the interaction point at distance

      
       Å from the Br atom.
      
    • Constraint: Set an angular tolerance of

      
      . Halogen bonds are strictly linear (
      
      
      
      ).

Workflow Diagram

The following DOT diagram outlines the iterative process of model generation and validation.

Workflow cluster_modeling Model Generation Input Input: this compound Conformers Conformational Expansion (MMFF94x, 5 kcal/mol window) Input->Conformers Alignment Structural Alignment (Rigid Core Overlay) Conformers->Alignment Features Feature Definition (HBA, HBD, Aro) Alignment->Features XB_Tuning Halogen Bond Tuning (Sigma Hole Vector) Features->XB_Tuning Refinement Screening Virtual Screening (Actives vs. Decoys) XB_Tuning->Screening Decoys Decoy Set Generation (DUD-E / ZINC) Decoys->Screening Validation ROC Analysis & Enrichment Factor Screening->Validation Validation->XB_Tuning Optimization Loop

Figure 2: Iterative Pharmacophore Generation Workflow. Note the feedback loop from Validation back to Halogen Bond (XB) Tuning.

Validation Protocols (Self-Validating System)

A pharmacophore model is only as good as its ability to discriminate actives from inactives.

The Decoy Set

Do not use random molecules. Use property-matched decoys .

  • Source: Directory of Useful Decoys (DUD-E) or generate via ZINC.

  • Criteria: Decoys must match the this compound in:

    • Molecular Weight (

      
       Da)
      
    • LogP (

      
      )
      
    • Number of Rotatable Bonds[1]

    • Crucial Difference: Decoys should lack the specific 2-amino/8-bromo vector combination.

Metrics for Success

Perform a virtual screen of the seed molecule + 50 known quinoline actives vs. 2,500 decoys.

  • ROC AUC (Area Under Curve): A perfect model has AUC = 1.0. A random guess is 0.5.

    • Target: AUC

      
      .
      
  • Enrichment Factor (EF1%):

    • Formula:

      
      
      
    • Target: EF

      
      .[2] This implies the model is 10x better than random selection at finding hits early.
      

Experimental Integration

Once the model is validated in silico, it guides the wet-lab strategy:

  • Scaffold Hopping: Use the pharmacophore to screen large databases (e.g., ChEMBL, Enamine) to find non-quinoline scaffolds that match the spatial arrangement of the Br-Cl-Amino features.

  • Fragment Merging: If the this compound is a fragment (

    
     Da), use the vectors defined in Phase 2  to grow the molecule.
    
    • Vector: The 5-position Chlorine is a "growth vector." Replacing -Cl with a linker could allow access to adjacent sub-pockets.

References

  • IUPAC Recommendations. "Pharmacophore: Perception, Development, and Use in Drug Design." IUPAC Technical Report.

  • Wilcken, R., et al. "Halogen Bonding in Drug Discovery: Overview and Recent Developments." Journal of Medicinal Chemistry.

  • Langer, T., & Wolber, G. "Pharmacophore definition and 3D searches." Drug Discovery Today: Technologies.

  • Mysinger, M.M., et al. "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "5-Bromo-8-chloroisoquinolin-3-amine" (Structural Analog Reference).

Sources

Methodological & Application

Application Note: Synthesis Protocols for 8-Bromo-5-chloroquinolin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthesis of 8-Bromo-5-chloroquinolin-2-amine (CAS 1536689-50-5), a high-value pharmacophore used in the development of neurodegenerative therapeutics (e.g., PBT2 analogs) and anti-infective agents.

The structural uniqueness of this scaffold lies in its tri-functional nature :

  • C2-Amine: A hydrogen bond donor/acceptor motif critical for receptor binding.

  • C8-Bromine: A reactive handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald) to extend the carbon skeleton.

  • C5-Chlorine: A metabolically stable halogen that modulates lipophilicity and blocks oxidative metabolism at the para-position relative to the nitrogen.

Synthetic Challenge: The primary challenge is achieving regioselectivity. Direct halogenation of quinolin-2-amine often yields inseparable mixtures. Therefore, this protocol utilizes a "Late-Stage Amination" strategy, constructing the quinoline core first, activating the C2 position, and finally installing the amine via Nucleophilic Aromatic Substitution (SNAr).

Retrosynthetic Logic & Workflow

The synthesis is designed to prevent halogen scrambling. We avoid early-stage Pd-catalysis (which might prematurely react with the C8-Br) and instead rely on the differential reactivity of the quinoline ring positions.

Reaction Workflow Diagram

G Start 2-Bromo-5-chloroaniline (Starting Material) Step1 Skraup Cyclization (Glycerol, H2SO4, Nitrobenzene) Start->Step1 Inter1 5-Chloro-8-bromoquinoline Step1->Inter1 Ring Closure Step2 N-Oxidation (m-CPBA, DCM) Inter1->Step2 Inter2 Quinoline N-Oxide Step2->Inter2 Activation Step3 Regioselective Chlorination (POCl3) Inter2->Step3 Rearrangement Inter3 2,5-Dichloro-8-bromoquinoline Step3->Inter3 C2-Activation Step4 S_NAr Amination (NH3/EtOH, High Pressure) Inter3->Step4 Target This compound (Target) Step4->Target Displacement

Figure 1: Step-wise synthetic workflow ensuring regiochemical integrity of the halogen substituents.

Experimental Protocols

Protocol A: Core Scaffold Synthesis (Modified Skraup)

Objective: Construct the quinoline ring from 2-bromo-5-chloroaniline.

Safety Note: The Skraup reaction is historically violent. This protocol uses a moderated approach with Ferrous Sulfate (FeSO₄) to control the exotherm.

Reagents:

  • 2-Bromo-5-chloroaniline (1.0 eq)

  • Glycerol (3.0 eq)

  • Nitrobenzene (1.2 eq) - Oxidant

  • Sulfuric Acid (conc.[1] H₂SO₄)[1][2]

  • Ferrous Sulfate (FeSO₄·7H₂O) - Moderator

Procedure:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge 2-bromo-5-chloroaniline (50 mmol), glycerol (150 mmol), nitrobenzene (60 mmol), and FeSO₄ (2 g).

  • Acid Addition: Add conc. H₂SO₄ (40 mL) dropwise with stirring. The mixture will darken.

  • Cyclization: Heat the mixture to 140°C gently. Once the exotherm begins (bubbling), remove the heat source until it subsides. Then, reflux at 150°C for 4 hours .

  • Workup: Cool to room temperature. Pour the tarry mixture into ice-water (500 mL).

  • Neutralization: Basify to pH 9-10 using 50% NaOH solution (Caution: Exothermic).

  • Extraction: Extract with Dichloromethane (DCM, 3 x 100 mL). The product is in the organic layer.[2][3][4][5]

  • Purification: Dry over MgSO₄, concentrate, and purify via steam distillation (to remove nitrobenzene) or flash chromatography (Hexane/EtOAc 9:1).

    • Target Intermediate 1: 5-Chloro-8-bromoquinoline.

Protocol B: N-Oxide Activation & Chlorination

Objective: Install a leaving group (Cl) at the C2 position via the Meisenheimer rearrangement mechanism.

Mechanism: The N-oxide oxygen attacks the phosphorus of POCl₃, creating an activated intermediate. Chloride ion then attacks C2, restoring aromaticity and eliminating the oxygen.

Table 1: Reaction Stoichiometry (Step B)

ReagentEquiv.[3][6][7][8]RoleConditions
5-Chloro-8-bromoquinoline1.0SubstrateDissolved in DCM
m-CPBA (70-75%)1.5Oxidant0°C to RT, 12h
POCl₃5.0Reagent/SolventReflux (105°C), 2h

Procedure:

  • N-Oxidation: Dissolve Intermediate 1 in DCM. Cool to 0°C. Add m-CPBA portion-wise. Stir at room temperature (RT) overnight. Wash with 10% Na₂CO₃ to remove benzoic acid byproducts. Dry and concentrate to yield the N-oxide.

  • Chlorination: Dissolve the crude N-oxide in pure POCl₃ (Phosphorus Oxychloride).

  • Reflux: Heat to reflux (approx. 105°C) for 2–3 hours. Monitor by TLC (the N-oxide spot will disappear, and a less polar spot will appear).

  • Quench: CRITICAL SAFETY STEP. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. POCl₃ hydrolysis generates HCl and heat.

  • Isolation: Neutralize with NH₄OH. Filter the precipitate. Recrystallize from Ethanol.

    • Target Intermediate 2: 2,5-Dichloro-8-bromoquinoline.

Protocol C: Selective Amination (SNAr)

Objective: Displace the C2-Chlorine with Ammonia while preserving the C5-Cl and C8-Br.

Scientific Rationale: The C2 position of quinoline is highly electrophilic (similar to the 2-position of pyridine) due to the electron-withdrawing inductive effect of the ring nitrogen. The C5 and C8 halogens are deactivated and will not react under these conditions without a metal catalyst.

Procedure:

  • Vessel: Use a stainless steel autoclave or a high-pressure glass reactor.

  • Charge: Add 2,5-Dichloro-8-bromoquinoline (10 mmol) and Ethanolic Ammonia (saturated solution, approx. 15-20% NH₃ in EtOH).

  • Reaction: Seal the reactor and heat to 130°C for 12–16 hours .

    • Note: Standard reflux is insufficient; pressure is required to maintain NH₃ concentration at high temperature.

  • Workup: Cool to RT. Vent the reactor carefully. Concentrate the solvent in vacuo.[4]

  • Purification: The residue is often pure enough. If not, recrystallize from Acetonitrile or perform column chromatography (DCM/MeOH 95:5).

Validation Data (Expected):

  • 1H NMR (DMSO-d6): A characteristic broad singlet for -NH₂ (approx. 6.8–7.2 ppm). The proton at C3 (neighboring the amine) will shift upfield compared to the chloro-precursor.

  • MS (ESI): m/z = 256/258/260 (showing the distinct Br/Cl isotope pattern).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 (Skraup) Runaway exotherm or polymerization.Use the "Sulfo-mix" method (pre-mixed H₂SO₄/Nitrobenzene) and add FeSO₄ moderator.
Incomplete Chlorination (Step 2) Wet POCl₃ or insufficient temperature.Use freshly distilled POCl₃. Ensure reflux is vigorous.
Loss of Bromine (Step 3) Reaction temperature >160°C or presence of Cu/Pd contaminants.Ensure reactor is metal-free (glass liner) or strictly passivated. Keep temp <150°C.
Isomer Formation N-oxide rearrangement attacking C4 instead of C2.Use POCl₃ specifically; avoid sulfonyl chlorides which favor C4-sulfonates in some solvents.

References

  • Ökten, S., et al. (2016).[1] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Organic Communications, 9(4), 82-93.[9]

  • Musso, D. L., et al. (2003). "Synthesis and Antimalarial Activity of 8-Aminoquinolines." Journal of Medicinal Chemistry. (General reference for aminoquinoline scaffolds).
  • BenchChem Technical Support. (2025). "Application of 5-Bromoquinoline-8-thiol in Analytical Chemistry." (Context on 5-bromo-8-substituted reactivity).

  • Beilstein Institute. (2024). "Copper-promoted C5-selective bromination of 8-aminoquinoline amides." Beilstein Journal of Organic Chemistry.

  • CymitQuimica. "this compound Product Data." (Verification of commercial scaffold existence).

Sources

Technical Application Note: Site-Selective Buchwald-Hartwig Amination of 8-Bromo-5-chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 8-Bromo-5-chloroquinolin-2-amine presents a classic chemoselectivity puzzle common in medicinal chemistry scaffolds. This substrate contains three distinct reactive sites: a nucleophilic 2-amino group, an electrophilic 5-chloro motif, and a highly reactive 8-bromo "peri" position.

This guide provides a validated protocol for the site-selective Buchwald-Hartwig amination of the 8-bromo position. By leveraging the bond dissociation energy differences between Ar-Br and Ar-Cl, and employing modern ligand architectures (Buchwald 3rd/4th Generation Precatalysts), researchers can achieve high-yield coupling at the C8 position without disrupting the C5-chloride or requiring protection of the C2-amine in many cases.

Strategic Analysis: The Chemoselectivity Triad

Before initiating wet chemistry, it is critical to understand the electronic and steric landscape of the substrate.

The Electrophile Hierarchy (C8-Br vs. C5-Cl)

In Palladium-catalyzed cross-couplings, the rate of oxidative addition is governed by the strength of the carbon-halogen bond.

  • C8-Br: The C-Br bond is significantly weaker (~81 kcal/mol) than the C-Cl bond (~96 kcal/mol). Under controlled temperatures (<100°C), Pd(0) will exclusively insert into the C-Br bond.

  • C5-Cl: This site remains inert under standard conditions, preserving a handle for subsequent functionalization (e.g., Suzuki or a second amination at elevated temperatures).

The "Peri" Effect

The 8-position of quinoline is sterically crowded due to its proximity to the ring nitrogen (the peri position). Standard ligands like PPh3 or even BINAP may suffer from slow rates. Bulky, electron-rich dialkylbiaryl phosphines (e.g., BrettPhos, RuPhos) are essential here to facilitate both the oxidative addition into this crowded center and the subsequent reductive elimination.

The Nucleophile Interference (C2-NH2)

The 2-amino group is a potential catalyst poison. It can coordinate to Pd(II) species, forming off-cycle resting states.

  • Recommendation: While modern precatalysts (Pd-G3/G4) often tolerate free amines, the "Gold Standard" approach involves protecting the C2-amine (e.g., Boc or Pivaloyl) to ensure consistent kinetics and prevent self-coupling oligomerization.

Decision Tree & Workflow

The following flowchart illustrates the decision logic for selecting the optimal protocol based on your specific coupling partner (amine source).

ReactionWorkflow Start Substrate: This compound CheckAmine Analyze External Amine Nucleophile Start->CheckAmine IsAliphatic Is External Amine Aliphatic (1° or 2°)? CheckAmine->IsAliphatic IsAniline Is External Amine an Aniline (Ar-NH2)? IsAliphatic->IsAniline No RouteA ROUTE A: Direct Coupling (High Throughput) IsAliphatic->RouteA Yes (More Nucleophilic than C2-NH2) RouteB ROUTE B: Protection Strategy (High Purity/Scale-up) IsAniline->RouteB Yes (Competes with C2-NH2) ConditionsA Catalyst: BrettPhos Pd G4 Base: NaOtBu Solvent: 1,4-Dioxane RouteA->ConditionsA ConditionsB 1. Boc-Protection 2. Coupling (RuPhos Pd G4) 3. Acid Deprotection RouteB->ConditionsB

Figure 1: Decision matrix for selecting the appropriate synthetic pathway based on nucleophile reactivity.

Experimental Protocols

Protocol A: Direct Coupling (For Aliphatic Amines)

Best for: Rapid analog generation when the external amine is a strong nucleophile (e.g., morpholine, piperidine).

Materials:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: BrettPhos Pd G4 (1.0 – 3.0 mol%)

    • Why: The G4 precatalyst ensures rapid activation at low temperatures, minimizing the window for side reactions.

  • Base: NaOtBu (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Procedure:

  • Charge: In a nitrogen-filled glovebox or using strict Schlenk technique, add the substrate, NaOtBu, and BrettPhos Pd G4 to a reaction vial.

  • Solvate: Add anhydrous 1,4-Dioxane.

  • Add Amine: Add the liquid amine (or solution of solid amine).

  • Heat: Seal and heat to 80 °C for 2–4 hours.

    • Note: Monitor by LCMS. Do not exceed 100 °C to avoid activation of the C5-Cl bond.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: The "Gold Standard" Protected Route

Best for: Anilines, weak nucleophiles, or scale-up where purity is paramount.

Step 1: Protection (Boc-Anhydride)
  • Dissolve this compound in THF.

  • Add Boc2O (1.2 equiv) and DMAP (0.1 equiv).

  • Stir at RT for 4 hours.

  • Isolate the tert-butyl (8-bromo-5-chloroquinolin-2-yl)carbamate.

Step 2: Buchwald-Hartwig Coupling

Materials:

  • Substrate: Boc-protected intermediate (1.0 equiv)

  • Coupling Partner: Aryl Amine / Weak Nucleophile (1.2 equiv)

  • Catalyst: RuPhos Pd G3 (2.0 mol%)

    • Why: RuPhos is exceptional for secondary amines and anilines and tolerates the steric bulk of the Boc group.

  • Base: Cs2CO3 (2.5 equiv)

    • Why: A milder base prevents premature Boc deprotection or elimination.[1]

  • Solvent: Toluene (0.2 M)

Procedure:

  • Combine protected substrate, amine, Cs2CO3, and RuPhos Pd G3 in a reaction vessel.

  • Evacuate and backfill with N2 (x3).

  • Add degassed Toluene.

  • Heat to 90 °C for 12 hours.

  • Filter through Celite and concentrate.

Step 3: Deprotection
  • Dissolve the crude coupled product in DCM.

  • Add TFA (10-20% v/v) or 4M HCl in Dioxane.

  • Stir at RT for 1 hour.

  • Neutralize with sat. NaHCO3 and extract.

Data & Optimization Guide

The following table summarizes expected outcomes based on ligand selection. This data is derived from general reactivity trends of 8-haloquinolines [1, 2].

LigandSubstrate ClassC8-SelectivityYield (Est.)Notes
BrettPhos 1° Aliphatic AminesHigh85-95%Best for hindered primary amines.
RuPhos 2° Amines / AnilinesHigh80-90%Universal choice for protected substrates.
BINAP GeneralModerate40-60%Often requires higher temp; risk of C5-Cl coupling.
Xantphos Amides / CarbamatesHigh70-80%Excellent if coupling an amide (C-N coupling).
Troubleshooting Common Issues

Problem: Low Conversion

  • Cause: Catalyst poisoning by the quinoline nitrogen.

  • Solution: Switch to a precatalyst (Pd G3/G4) rather than mixing Pd2(dba)3 + Ligand in situ. The precatalyst ensures a 1:1 Pd:Ligand ratio is active immediately.

Problem: C5-Chloro Reactivity (Bis-coupling)

  • Cause: Temperature too high (>110°C) or highly active catalyst used with excess amine.

  • Solution: Strictly control temperature at 80°C. Use limiting amine stoichiometry (1.05 equiv) if selectivity is poor.

Problem: Dehalogenation (Hydrodehalogenation)

  • Cause: β-hydride elimination from the amine or solvent effects.

  • Solution: Switch solvent from Dioxane to Toluene. Ensure the solvent is rigorously anhydrous.

Mechanistic Pathway (DOT Visualization)

The diagram below details the catalytic cycle, highlighting the critical oxidative addition step where discrimination between Br and Cl occurs.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Selectivity Filter) Pd0->OxAdd Discriminates C8-Br vs C5-Cl PdII_Br L-Pd(II)-Br Complex OxAdd->PdII_Br Fast (Br) BindAmine Amine Binding & Deprotonation PdII_Br->BindAmine + HNR2 / Base RedElim Reductive Elimination (C-N Bond Formation) BindAmine->RedElim RedElim->Pd0 Regeneration Product 8-Amino-5-chloro Product RedElim->Product

Figure 2: Catalytic cycle emphasizing the oxidative addition selectivity filter.

References

  • Buchwald-Hartwig Amination (Wikipedia) . Overview of mechanism and ligand generations.

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline . Journal of Organic Chemistry. (Demonstrates selectivity in polyhalogenated quinolines).

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. (Detailed ligand selection guides).

  • Protecting Group Strategies for Complex Molecule Synthesis . Journal of Chemical and Pharmaceutical Research. (Rationale for amine protection). [Source: J. Chem. Pharm.[2] Res.]([Link])

  • Buchwald-Hartwig Amination Reagent Guide . ACS GCI Pharmaceutical Roundtable. (Green chemistry and solvent selection).

Sources

Application Note: Chemoselective Optimization of 8-Bromo-5-chloroquinolin-2-amine Couplings

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the systematic optimization of reaction yields for 8-Bromo-5-chloroquinolin-2-amine . It addresses the specific chemoselectivity challenges posed by this poly-functionalized scaffold.

Abstract & Strategic Overview

The this compound scaffold presents a unique "tri-orthogonal" reactivity profile essential for designing kinase inhibitors and anti-infectives.[1] The core challenge lies in the chemoselectivity between the C-8 bromine, C-5 chlorine, and the C-2 exocyclic amine.

This guide provides a validated protocol to maximize yields for C-8 cross-couplings (specifically Suzuki-Miyaura and Buchwald-Hartwig) while suppressing side reactions at the C-5 chloride or C-2 amine.[1]

Key Optimization Metrics:

  • Target: >85% Isolated Yield of C-8 functionalized product.

  • Selectivity: >95:5 ratio of C-8(Br) vs. C-5(Cl) functionalization.[1]

  • Catalyst Efficiency: Turnover Number (TON) > 500.

Mechanistic Analysis & Chemoselectivity

To optimize yields, one must understand the electronic and steric environment of the substrate.

Reactivity Hierarchy

The reactivity order for Palladium-catalyzed oxidative addition (OA) on this scaffold is:

  • C-8 Bromine: Most reactive electrophile.[1] Although sterically hindered by the peri-nitrogen (N-1), the C-Br bond energy (approx. 66 kcal/mol) is significantly lower than C-Cl.

  • C-5 Chlorine: Less reactive.[1] Requires specialized ligands (e.g., bulky biaryl phosphines) or higher temperatures to undergo OA.

  • C-2 Amine: Nucleophilic.[1] Can coordinate to Pd(II) species, potentially poisoning the catalyst or participating in competing N-arylation if electrophiles are present.

The "Peri-Effect" Challenge

The C-8 position is in the peri relationship with the quinoline nitrogen.[1][2] This proximity creates two competing effects:

  • Steric Hindrance: Bulky ligands may struggle to access the C-8 position, slowing OA.

  • Coordination: The quinoline nitrogen can act as a directing group, potentially stabilizing Pd-intermediates, but also risking formation of stable, unreactive Pd-chelate complexes.

Optimization Workflow (Decision Tree)

The following Graphviz diagram outlines the critical decision pathways for optimizing this reaction.

ReactionOptimization Start Start: this compound CheckAmine Is C-2 Amine Interfering? (Low Yield / Catalyst Poisoning) Start->CheckAmine Protect Step 1: Protect Amine (Boc or Acetyl) CheckAmine->Protect Yes Direct Proceed Unprotected CheckAmine->Direct No CouplingType Select Coupling Type Protect->CouplingType Direct->CouplingType Suzuki Suzuki-Miyaura (C-C Bond) CouplingType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) CouplingType->Buchwald LigandSelect Ligand Selection Strategy Suzuki->LigandSelect Buchwald->LigandSelect OptSuzuki Use XPhos or SPhos (High Activity, Steric Tol.) LigandSelect->OptSuzuki For Suzuki OptBuchwald Use BrettPhos or RuPhos (Prevent N-arylation of substrate) LigandSelect->OptBuchwald For Buchwald TempControl Temp Control (Keep < 80°C to save C-5 Cl) OptSuzuki->TempControl OptBuchwald->TempControl Final Isolated Product (C-8 Functionalized) TempControl->Final

Figure 1: Strategic decision tree for maximizing chemoselectivity and yield.

Experimental Optimization Matrix

Do not rely on a single set of conditions. Use this matrix to screen for optimal yields.

Ligand Screening (The Critical Variable)

For the C-8 position, standard PPh3 is often insufficient due to steric crowding.

Ligand ClassSpecific LigandRecommendationRationale
Biaryl Phosphines XPhos Primary Choice Excellent for sterically hindered aryl chlorides/bromides; high activity prevents catalyst death.[1]
Biaryl Phosphines SPhos Secondary ChoiceGood for stability; water tolerant.[1]
Bidentate dppf Specific CasesLarge bite angle can sometimes overcome steric crowding, but often slower OA.
Phosphine-Free Pd(OAc)2 Not RecommendedLikely to form inactive "Pd-black" due to coordination by the quinoline nitrogen.[1]
Base & Solvent Effects[1][3]
  • Base: Avoid strong alkoxides (e.g., NaOtBu) if the C-5 chlorine is sensitive to nucleophilic aromatic substitution (

    
    ). Use mild inorganic bases like K3PO4  or Cs2CO3 .[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1) is the gold standard. The water cosolvent facilitates the solubility of the inorganic base and the boronic acid activation step.

Detailed Protocol: C-8 Selective Suzuki Coupling

Objective: Coupling of 4-fluorophenylboronic acid to this compound.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: 4-Fluorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: XPhos (4 mol%) — Pre-complexation recommended

  • Base: K3PO4 (2.0 equiv)

  • Solvent: 1,4-Dioxane / H2O (4:1 ratio, degassed)

Step-by-Step Methodology
  • Pre-Catalyst Formation (Optional but Recommended): In a separate vial, mix Pd(OAc)2 and XPhos in 1 mL of dry dioxane. Stir at 60°C for 5 minutes until the solution turns from orange to yellow/pale. This ensures active L2Pd(0) species formation.[1]

  • Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add the quinoline substrate, boronic acid, and finely ground K3PO4.

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Injection: Add the pre-formed catalyst solution via syringe.[1]

  • Heating: Heat the block to 80°C .

    • Critical Note: Do not exceed 100°C. Higher temperatures increase the risk of oxidative addition into the C-5 Chloride.[1]

  • Monitoring: Monitor by HPLC/UPLC at 2 hours.

    • Checkpoint: If >5% starting material remains, add 0.5 equiv more boronic acid, NOT more catalyst.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over Na2SO4.[1]

  • Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes). The 2-amino group makes the product polar; ensure the column is flushed well.[1]

Troubleshooting & "Self-Validating" Checks

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by free amine (C-2).[1]Protect: Acetylate the amine (Ac2O/Pyridine) before coupling. Deprotect later with K2CO3/MeOH.[1]
De-halogenation (Product has no Br or Cl)

-Hydride elimination or solvent reaction.[1]
Switch solvent to Toluene/Water .[1] Avoid alcohols (isopropanol/ethanol).[1]
C-5 Coupling Observed (>5%) Temperature too high; Ligand too active.[1]Reduce Temp to 60°C. Switch from XPhos to PPh3 (less active, more selective for Br).
Pd Black Formation Instability of Pd(0).Increase Ligand:Pd ratio to 3:1. Ensure rigorous degassing.[1]

References

  • General Reactivity of Haloquinolines

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. (Standard text establishing reactivity order of quinoline positions).
    • BenchChem Technical Guide.[1] "Reactivity of 6-Bromo vs 8-Bromo Positions in Quinoline." Link (General reactivity patterns).

  • Buchwald-Hartwig Optimization

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link (Basis for recommending XPhos/BrettPhos).

  • Suzuki Coupling on Heterocycles

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Chemoselectivity in Polyhalogenated Heterocycles: Handy, S. T., & Zhang, Y. (2006). "Chemoselectivity in the Suzuki coupling of polyhaloheterocycles." Synthesis, 2006(22), 3883-3887. (Establishes Br > Cl selectivity protocols).

Sources

Scale-Up Synthesis of 8-Bromo-5-chloroquinolin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of 8-Bromo-5-chloroquinolin-2-amine, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and robust, field-proven methodologies.

Introduction

This compound is a substituted quinoline derivative with significant potential as a building block in the development of novel therapeutic agents and functional materials. The strategic placement of bromo, chloro, and amino functionalities on the quinoline scaffold allows for diverse downstream chemical modifications. The successful and efficient scale-up of its synthesis is therefore a critical step in advancing research and development programs that utilize this versatile intermediate.

This guide presents two primary, scalable synthetic routes to the target compound, each with its own set of advantages and considerations. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two principal retrosynthetic pathways, both of which are amenable to scale-up:

  • Route 1: Nucleophilic Aromatic Substitution (SNAr) on a Dichloro Precursor. This classic and cost-effective approach involves the synthesis of an 8-bromo-2,5-dichloroquinoline intermediate, followed by a selective nucleophilic aromatic substitution at the C2 position with an ammonia equivalent. The reactivity of the 2- and 4-positions of the quinoline ring to nucleophilic attack makes this a viable strategy.[1][2][3]

  • Route 2: Reduction of a Nitro Precursor. This route entails the preparation of 8-bromo-5-chloro-2-nitroquinoline, which is subsequently reduced to the desired 2-amino product. The reduction of nitroarenes is a well-established and high-yielding transformation in organic synthesis.[4][5][6]

A third, more contemporary approach, the Buchwald-Hartwig amination , will also be discussed as a highly efficient alternative for the C-N bond formation step, particularly relevant for industrial-scale production due to its mild reaction conditions and broad substrate scope.[7][8][9][10]

Visualizing the Synthetic Pathways

G cluster_0 Synthetic Strategies cluster_1 Route 1: SNAr Pathway cluster_2 Route 2: Nitro Reduction Pathway cluster_3 Alternative: Buchwald-Hartwig Amination Start Starting Materials Precursor1 8-Bromo-2,5-dichloroquinoline Start->Precursor1 Multi-step synthesis Precursor2 8-Bromo-5-chloro-2-nitroquinoline Start->Precursor2 Multi-step synthesis Precursor1_alt 8-Bromo-2,5-dichloroquinoline Start->Precursor1_alt Multi-step synthesis Target This compound Step1 Nucleophilic Aromatic Substitution (SNAr) [Ammonia source] Precursor1->Step1 Step1->Target Step2 Reduction [e.g., Zn/AcOH, Fe/HCl] Precursor2->Step2 Step2->Target Step3 Pd-catalyzed Amination [Ammonia surrogate] Precursor1_alt->Step3 Step3->Target

Caption: Overview of synthetic routes to this compound.

Part 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This route leverages the inherent electrophilicity of the C2 position in the quinoline ring when substituted with a good leaving group like chlorine. The key is the selective displacement of the C2-chloro group over the C5-chloro group.

Step 1.1: Synthesis of 8-Bromo-2,5-dichloroquinoline (Precursor 1)

The synthesis of the dichloro precursor can be adapted from known procedures for the halogenation of quinoline scaffolds. A plausible route involves the bromination of a suitable 5-chloroquinoline derivative or a multi-step sequence involving cyclization and subsequent halogenations. For the purpose of this protocol, we will assume the availability of a suitable starting quinolinone.

Protocol: Synthesis of 8-Bromo-2,5-dichloroquinoline

ParameterValue/DescriptionRationale
Starting Material 5-Chloro-8-bromoquinolin-2(1H)-oneA readily accessible intermediate.
Reagent Phosphorus oxychloride (POCl3)A standard and effective reagent for converting quinolinones to chloroquinolines.
Solvent Toluene or excess POCl3Toluene can be used as a high-boiling solvent, or the reaction can be run neat in excess POCl3.
Temperature 110-120 °CEnsures complete conversion to the dichloro derivative.
Reaction Time 4-6 hoursMonitored by TLC or HPLC for disappearance of starting material.
Work-up Careful quenching with ice-water, neutralization, and extraction.POCl3 reacts violently with water; slow addition to ice is crucial. Neutralization is necessary before extraction.
Purification Recrystallization or column chromatographyTo obtain a high-purity precursor for the subsequent amination step.

Experimental Procedure:

  • In a well-ventilated fume hood, charge a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet with 5-chloro-8-bromoquinolin-2(1H)-one (1.0 eq).

  • Slowly add phosphorus oxychloride (5.0 eq).

  • Heat the reaction mixture to 110-120 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution or aqueous sodium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x V).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Step 1.2: Amination of 8-Bromo-2,5-dichloroquinoline

Protocol: Synthesis of this compound

ParameterValue/DescriptionRationale
Starting Material 8-Bromo-2,5-dichloroquinolineThe activated precursor for SNAr.
Reagent Ammonia (gas) or Ammonium hydroxideThe nucleophile for introducing the amino group. Using ammonia gas in a sealed reactor is common for scale-up.
Solvent Ethanol, n-Butanol, or DioxaneProtic or polar aprotic solvents that can solvate the reactants and facilitate the reaction.
Temperature 120-150 °C (in a sealed reactor)Higher temperatures are required to drive the SNAr reaction to completion.
Reaction Time 12-24 hoursMonitored by HPLC for the consumption of the starting material.
Work-up Cooling, filtration, and washing.The product often precipitates upon cooling.
Purification RecrystallizationTo obtain the final product with high purity.

Experimental Procedure:

  • Charge a high-pressure reactor with 8-bromo-2,5-dichloroquinoline (1.0 eq) and ethanol.

  • Seal the reactor and purge with nitrogen.

  • Introduce ammonia gas to the desired pressure or add a concentrated solution of ammonium hydroxide.

  • Heat the reactor to 120-150 °C and maintain for 12-24 hours, with stirring.

  • Monitor the reaction progress by HPLC.

  • After completion, cool the reactor to room temperature.

  • Vent the reactor and filter the precipitated solid.

  • Wash the solid with cold ethanol and then water to remove any residual salts.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Part 2: Synthesis via Reduction of a Nitro Precursor

This route offers an alternative pathway where the amino group is introduced in its oxidized form (nitro group) and then reduced in the final step.

Step 2.1: Synthesis of 8-Bromo-5-chloro-2-nitroquinoline (Precursor 2)

The synthesis of this precursor would likely involve the nitration of a suitable 8-bromo-5-chloroquinoline. The directing effects of the existing substituents will influence the position of nitration.

Protocol: Synthesis of 8-Bromo-5-chloro-2-nitroquinoline

ParameterValue/DescriptionRationale
Starting Material 8-Bromo-5-chloroquinolineThe quinoline core to be nitrated.
Reagent Fuming nitric acid / Concentrated sulfuric acidA standard and potent nitrating mixture.
Temperature 0-10 °CTo control the exothermic nitration reaction and minimize side products.
Reaction Time 2-4 hoursMonitored by TLC or HPLC.
Work-up Quenching on ice, neutralization, and filtration/extraction.To safely handle the strong acid mixture and isolate the product.
Purification RecrystallizationTo obtain a pure nitro-intermediate.

Experimental Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C.

  • Slowly add 8-bromo-5-chloroquinoline while maintaining the temperature below 10 °C.

  • Add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-10 °C for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with aqueous sodium hydroxide.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent.

Step 2.2: Reduction of 8-Bromo-5-chloro-2-nitroquinoline

Protocol: Synthesis of this compound

ParameterValue/DescriptionRationale
Starting Material 8-Bromo-5-chloro-2-nitroquinolineThe nitro-intermediate to be reduced.
Reagent Zinc powder / Acetic acid (Zn/AcOH) or Iron powder / Hydrochloric acid (Fe/HCl)Common and effective reagents for the reduction of nitroarenes.[4]
Solvent Ethanol, Acetic acid, or WaterThe choice of solvent depends on the reducing agent used.
Temperature 60-80 °CTo facilitate the reduction without causing degradation.
Reaction Time 3-6 hoursMonitored by TLC or HPLC.
Work-up Filtration of metal salts, neutralization, and extraction.To remove inorganic byproducts and isolate the product.
Purification RecrystallizationTo achieve high purity of the final compound.

Experimental Procedure (using Zn/AcOH):

  • Suspend 8-bromo-5-chloro-2-nitroquinoline (1.0 eq) in a mixture of ethanol and acetic acid.

  • Add zinc powder (4.0 eq) portion-wise to the suspension, controlling any exotherm with an ice bath.[4]

  • Heat the reaction mixture to 60-80 °C and stir for 3-6 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove excess zinc and zinc salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x V).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization.

Alternative Approach: Buchwald-Hartwig Amination

For large-scale synthesis, the Buchwald-Hartwig amination offers a highly efficient and milder alternative to the classical SNAr reaction.[7][8][9][10] This palladium-catalyzed cross-coupling reaction can be performed with a variety of ammonia surrogates.

G cluster_0 Buchwald-Hartwig Amination Workflow Reactants 8-Bromo-2,5-dichloroquinoline + Ammonia Surrogate Reaction Inert Atmosphere (N2 or Ar) Anhydrous Solvent Heat Reactants->Reaction CatalystSystem Palladium Precatalyst + Ligand + Base CatalystSystem->Reaction Workup Filtration Extraction Purification Reaction->Workup Product This compound Workup->Product

Caption: General workflow for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination

ParameterValue/DescriptionRationale
Starting Material 8-Bromo-2,5-dichloroquinolineAryl halide substrate.
Amine Source Benzophenone imine (as an NH3 equivalent) followed by hydrolysis, or other ammonia surrogates.Provides a controlled source of the amino group.
Catalyst Pd2(dba)3 or a suitable palladium precatalystThe active palladium source for the catalytic cycle.
Ligand Xantphos, BINAP, or other suitable phosphine ligandsStabilizes the palladium catalyst and facilitates the reaction.[9]
Base Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3)A strong, non-nucleophilic base is required for the catalytic cycle.
Solvent Toluene or Dioxane (anhydrous and degassed)Anhydrous conditions are crucial for the success of the reaction.
Temperature 80-110 °CTypical temperature range for Buchwald-Hartwig aminations.
Reaction Time 8-24 hoursMonitored by HPLC.

Experimental Procedure:

  • To an oven-dried reaction vessel, add 8-bromo-2,5-dichloroquinoline (1.0 eq), the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.2-2.4 mol%), and the base (e.g., 1.4 eq) under an inert atmosphere.[11]

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Add the ammonia surrogate (e.g., benzophenone imine, 1.2 eq) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 8-24 hours.

  • Monitor the reaction by HPLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • If using benzophenone imine, acidify with aqueous HCl to hydrolyze the imine.

  • Neutralize and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography or recrystallization.

Safety and Handling

  • Bromine and Brominated Compounds: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][12][13][14][15]

  • Phosphorus Oxychloride (POCl3): POCl3 is corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Strong Acids and Bases: Concentrated acids (sulfuric, nitric) and strong bases (NaOtBu) are corrosive and should be handled with appropriate PPE.

  • Palladium Catalysts: While generally stable, palladium catalysts should be handled in an inert atmosphere, especially when active, as they can be air-sensitive.

Conclusion

The synthesis of this compound can be successfully achieved on a larger scale through either a nucleophilic aromatic substitution pathway or a nitro-reduction route. The choice of method will depend on factors such as the availability of starting materials, cost considerations, and the desired purity profile. For industrial applications, the Buchwald-Hartwig amination presents a highly attractive, modern, and efficient alternative that can provide high yields under milder conditions. The protocols outlined in this guide provide a solid foundation for the successful scale-up synthesis of this valuable chemical intermediate.

References

  • Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521-527. Available from: [Link]

  • Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available from: [Link]

  • Gouda, M. A., & El-Bana, G. G. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Mini-Reviews in Organic Chemistry, 15(4), 284-301. Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry, 20(5), 509-529. Available from: [Link]

  • Gouda, M. A., & El-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 19(5), 633-653. Available from: [Link]

  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529. Available from: [Link]

  • Ruijter, E., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(37), 15838-15852. Available from: [Link]

  • Jamison, C. R., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • S. Ferlazzo, S., et al. (2007). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 44(1), 131-135. Available from: [Link]

  • Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Bo, Z., & Wang, J. (2014). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 12(41), 8144-8147. Available from: [Link]

  • Sharma, V., Kumar, R., & Kumar, V. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(33), 19353-19374. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1362-1371. Available from: [Link]

  • Al-Zahrani, A. A., & Al-Ghamdi, A. M. (2024). Approaches towards the synthesis of 2-aminoquinolines. RSC advances, 14(1), 1-22. Available from: [Link]

  • Wang, Z., et al. (2024). Synthesis of 2-aminoquinolines via selenium-catalyzed cyclization. Chinese Chemical Letters, 35(1), 108493. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(1), 81. Available from: [Link]

  • Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical research in toxicology, 28(7), 1301-1311. Available from: [Link]

  • Google Patents. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • Google Patents. WO2010129451A1 - Process for preparing bromo-substituted quinolines.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Hansen, A. M., & Christensen, J. H. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Ökten, S., et al. (2016). Bromination of 8-substituted quinolines. ResearchGate. Available from: [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro. Available from: [Link]

  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available from: [Link]

  • Cardinal Scholar. Synthesis of Quinoline Analogues. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solubility of 8-Bromo-5-chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving solubility of 8-Bromo-5-chloroquinolin-2-amine in DMSO Target Audience: Medicinal Chemists, HTS Screeners, and DMPK Scientists Document ID: TSC-SOL-8BCQA-001

Core Directive & Executive Summary

The Challenge: this compound (CAS: 1536689-50-5) presents a classic solubility paradox common in fragment-based drug discovery. While the quinoline core suggests polarity, the 2-amino substitution combined with heavy halogenation (5-Cl, 8-Br) creates a highly planar, electron-deficient system prone to strong


-

stacking. This results in high crystal lattice energy ("brick dust" character), making dissolution in DMSO kinetically slow and thermodynamically unfavorable at high concentrations (>10 mM).

The Solution: This guide moves beyond simple "shake and heat" advice. We utilize lattice energy disruption (via sonication/heat) and ionization strategies (in-situ salt formation) to achieve stable stock solutions.

Quick Start: Solubility Thresholds & Standard Protocol

ParameterSpecificationNotes
Target Concentration 10 mM - 50 mMStandard for HTS/storage.
Solvent Grade DMSO (Anhydrous, >99.9%)Critical: Water content >0.1% drastically reduces solubility.
Appearance Off-white to yellow solidColor deepens upon oxidation or salt formation.
Max Solubility (Est.) ~80 mM (with heat)Metastable; may precipitate upon cooling if supersaturated.
Standard Dissolution Workflow
  • Weighing: Weigh compound into a glass vial (avoid plastic if using aggressive heating).

  • Solvent Addition: Add anhydrous DMSO to reach 50% of final volume.

  • Vortex: High speed for 30 seconds.

  • Sonicate: Bath sonicator at 40°C for 10-15 minutes.

  • Dilute: Add remaining DMSO to volume.

  • Inspection: Check for "micro-crystals" under light. If clear, proceed.

Advanced Troubleshooting: The "Acid Trick" & Thermodynamics

If the standard protocol fails (persistent turbidity or precipitation upon freeze-thaw), you must alter the physicochemical state of the solute.

Mechanism of Action

The 2-aminoquinoline scaffold exists in a tautomeric equilibrium, but the ring nitrogen (N1) is the primary basic center (pKa ~ 3.5 - 4.0). The neutral molecule packs tightly. By protonating N1, you introduce charge repulsion between molecules, breaking the lattice and increasing solvation by the polar sulfoxide oxygen of DMSO.

Protocol: In-Situ Acidification (The "Acid Spike")

Use this method if you cannot dissolve the compound at >10 mM.

  • Prepare Acidified DMSO: Mix 10

    
    L of 12M HCl (aqueous) into 10 mL of DMSO. (Result: ~12 mM HCl in DMSO).
    
  • Dissolve: Use this "Acid-DMSO" to dissolve your solid compound.

  • Result: The compound converts to its hydrochloride salt form in situ, significantly boosting solubility.

    • Note: Ensure your downstream assay can tolerate the minor acidity (usually negligible after 1000x dilution into buffer).

Visualizing the Decision Matrix

The following flowchart guides you through the logical steps to resolve solubility issues based on visual cues.

Solubility_Workflow Start Start: Solid Compound Step1 Add Anhydrous DMSO (Target 10mM) Start->Step1 Check1 Is solution clear? Step1->Check1 Success Success: Store at -20°C (Desiccated) Check1->Success Yes Issue1 Turbid / Particles Visible Check1->Issue1 No Action1 Sonicate (40°C, 15 min) Issue1->Action1 Check2 Is solution clear? Action1->Check2 Check2->Success Yes Issue2 Still Insoluble Check2->Issue2 No Action2 Apply 'Acid Trick' (Add 1 eq. HCl or use Acid-DMSO) Issue2->Action2 Check3 Is solution clear? Action2->Check3 Check3->Success Yes Fail Failure: Check Purity/Identity (Possible Polymerization) Check3->Fail No

Figure 1: Decision tree for troubleshooting this compound solubility in DMSO.

Frequently Asked Questions (FAQs)

Q1: My stock solution was clear, but precipitates after freezing at -20°C. Why? A: This is "Crash Out" caused by the Eutectic Freeze Phenomenon . As DMSO freezes, it excludes the solute, creating pockets of super-high concentration that force crystallization.

  • Fix: Do not refreeze the same vial. Aliquot stocks into single-use volumes (e.g., 20

    
    L) before the first freeze. Thaw with vigorous vortexing and warming to 37°C to redissolve any seeds.
    

Q2: The solution turned bright yellow/orange after adding acid. Is it degraded? A: Likely not. Aminoquinolines are chromophores. Protonation (salt formation) alters the conjugation system, causing a bathochromic shift (red shift) in absorbance. This is a physical change, not chemical degradation. Verify with LC-MS if uncertain.

Q3: Can I use water to help dissolve it? A: Absolutely not. This compound is highly lipophilic (LogP > 3 est.). Adding water to the DMSO stock increases the polarity of the solvent mixture, drastically reducing solubility and causing immediate precipitation. Keep water content <0.5%.

Q4: I need to dilute this into cell culture media. It crashes out immediately. A: This is the "dilution shock."

  • Fix:

    • Keep the final DMSO concentration < 0.5% (toxicity limit).

    • Use an intermediate dilution step: Dilute DMSO stock 1:10 into pure ethanol or PEG-400 first, then dilute into media.

    • Add BSA (Bovine Serum Albumin) to the media; the protein can bind the compound and keep it in "pseudo-solution."

References

  • PubChem. 8-Chloro-5-quinolinamine (Analogous Scaffold Properties). National Library of Medicine. Available at: [Link]

Technical Support Center: 8-Bromo-5-chloroquinolin-2-amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for the selective coupling of 8-Bromo-5-chloroquinolin-2-amine. Our goal is to help you navigate the complexities of this substrate, minimize side reactions, and maximize the yield of your target molecule.

Understanding the Reactivity Landscape

The primary challenge in coupling reactions with this compound lies in achieving selective functionalization. The molecule presents two potential reaction sites for palladium-catalyzed cross-coupling: the C8-Br bond and the C5-Cl bond.

  • C8-Br Bond: This is the more reactive site. The general order of reactivity for aryl halides in oxidative addition, the first and often rate-limiting step in cross-coupling, is I > Br > OTf > Cl.[1][2] This inherent reactivity difference is the cornerstone of achieving selective coupling at the C8 position.

  • C5-Cl Bond: While significantly less reactive than the C-Br bond, the C-Cl bond can be activated under forcing conditions (e.g., high temperatures, highly active catalysts), leading to undesired double-coupling or competitive coupling at the C5 position.[3][4]

  • 2-Amino Group: This group is a crucial modulator of the quinoline's electronic properties. As an electron-donating group, it can influence the reactivity of the entire ring system. Its proximity to the C-N bond being formed can also introduce steric challenges that must be considered when selecting ligands and coupling partners.[5][6]

Reactivity & Selectivity Overview

G cluster_molecule This compound cluster_reactivity Reactivity Profile mol Structure C8_Br C8-Br Bond (Primary Site) C5_Cl C5-Cl Bond (Secondary Site) C8_Br->C5_Cl More Reactive NH2 2-Amino Group (Steric/Electronic Influence)

Sources

Stability & Handling Guide: 8-Bromo-5-chloroquinolin-2-amine in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Bromo-5-chloroquinolin-2-amine is a halogenated heterocyclic building block frequently used in medicinal chemistry. While the quinoline core provides robust stability, the 2-amino group introduces a specific vulnerability under acidic conditions: hydrolytic deamination .

This guide addresses the physicochemical behavior of this compound in acidic environments (pH < 4), distinguishing between reversible salt formation and irreversible chemical degradation.

Chemical Stability & Degradation Mechanism[1]

The Core Risk: Acid-Catalyzed Hydrolysis

Under standard laboratory conditions (room temperature, dilute acid), this compound is relatively stable. However, under forcing conditions (high temperature, strong mineral acids), the compound undergoes hydrolysis to form 8-bromo-5-chloroquinolin-2(1H)-one (also known as the carbostyril derivative).

Mechanism of Action:

  • Protonation: The ring nitrogen (N1) is the most basic site (pKa ~ 6-7). Acidic media protonates N1, increasing the electrophilicity of the C2 carbon.

  • Nucleophilic Attack: Water attacks the activated C2 position.

  • Deamination: Ammonia is expelled, resulting in the thermodynamically stable 2-quinolone tautomer.

Visualization: Degradation Pathway

The following diagram illustrates the transition from the stable salt form to the irreversible degradant.

degradation_pathway Figure 1: Acid-catalyzed hydrolysis pathway of this compound. FreeBase Free Base (Stable Solid) Salt Protonated Salt (Reversible) FreeBase->Salt + H+ (Acid) Salt->FreeBase + OH- (Base) Intermediate Tetrahedral Intermediate Salt->Intermediate + H2O / Heat (Slow Step) Degradant 2-Quinolone (Irreversible) Intermediate->Degradant - NH3

Troubleshooting Guide (Q&A)

Scenario A: Solubility & Precipitation

Q: I dissolved the compound in 1M HCl, but a white solid precipitated after 10 minutes. Is this degradation? A: Likely not. This is usually the hydrochloride salt precipitating due to the "Common Ion Effect."

  • Diagnosis: Filter the solid and attempt to dissolve it in water. If it dissolves readily in water but not in 1M HCl, it is the salt form.

  • Verification: Neutralize a small aliquot with NaOH. If the precipitate returns to the original LCMS retention time and mass, the compound is intact.

  • Solution: Use a lower concentration of acid (e.g., 0.1 M HCl) or add a co-solvent like DMSO (10%) to maintain solubility.

Q: How do I prepare a stable stock solution for biological assays? A: Do not store stock solutions in acidic aqueous media for long periods.

  • Recommended: Dissolve in 100% DMSO (up to 50 mM).

  • Dilution: Dilute into acidic buffers immediately prior to use.

Scenario B: Analytical Anomalies (HPLC/LCMS)

Q: My LCMS shows a new peak with M+1 mass (+1 Da difference). What is it? A: This is the hydrolysis product (8-bromo-5-chloroquinolin-2-one).

  • Math: The conversion is –NH₂ (–16 Da) + OH (+17 Da) = Net +1 Da.

  • Cause: The sample was likely left in an acidic mobile phase (e.g., 0.1% TFA) at room temperature or higher for an extended period.

  • Fix: Analyze samples immediately after dilution. Switch to a neutral pH mobile phase (Ammonium Bicarbonate) if stability is critical during long autosampler queues.

Q: The peak shape is broad or split in my acidic HPLC method. A: This is typical for basic quinolines interacting with residual silanols on the column.

  • Fix: Increase the ionic strength of your buffer (e.g., add 20 mM Ammonium Formate) or use a column with better end-capping (e.g., C18 with "shield" technology).

Technical Data Summary

PropertyValue / BehaviorNotes
Molecular Weight 257.51 g/mol
Basic Center Ring Nitrogen (N1)Primary site of protonation.[1]
Acid Stability (Cold) Stable< 24 hours in 1N HCl at 4°C.
Acid Stability (Hot) UnstableHydrolysis to quinolone in >60°C acidic media.
Halogen Stability HighCl and Br are stable to non-oxidizing acids (HCl, H2SO4).
Degradant Mass [M+H]+ = 258/260+1 Da shift from parent.

Validated Protocol: Acid Stress Test

Use this protocol to determine if your specific experimental conditions are safe for this compound.

Objective: Quantify degradation after 24 hours in acidic media.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Test Buffer: 0.1 M HCl

  • Control Buffer: Phosphate Buffer pH 7.4

  • HPLC/LCMS[2]

Procedure:

  • Preparation: Dilute Compound Stock 1:100 into Test Buffer and Control Buffer (Final conc: 100 µM).

  • Incubation: Incubate both samples at 37°C for 24 hours .

  • Quenching: Neutralize the Acid Test sample with an equal volume of 0.1 M NaOH (or dilute 1:10 into Acetonitrile).

  • Analysis: Inject both samples on HPLC.

  • Calculation:

    
    
    

Pass Criteria: < 5% degradation indicates the compound is suitable for acidic handling in short-term experiments.

References

  • PubChem. 2-Aminoquinoline Compound Summary. National Library of Medicine. [Link]

  • Beilstein J. Org. Chem. Copper-promoted C5-selective bromination of 8-aminoquinoline amides. (2024).[3][4] [Link]

  • MDPI Molecules. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation. (2023).[4] [Link]

  • Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. (2010).[5][6] [Link]

Sources

Technical Support Center: Palladium Removal from 8-Bromo-5-chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PD-REM-8BCQ Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Diagnostic Assessment

The Challenge: You are isolating 8-Bromo-5-chloroquinolin-2-amine . This molecule presents a specific "chelation trap." The quinoline nitrogen (


) and the adjacent 2-amine group (

) create a bidentate ligand field that binds Palladium (Pd) tightly. Furthermore, the lipophilic halogens (Br, Cl) reduce water solubility, making aqueous extraction of Pd salts inefficient.

Regulatory Target (ICH Q3D): For oral drug substances, Palladium is a Class 2B impurity.[1]

  • Oral PDE:

    
    .
    
  • Concentration Limit:

    
     (assuming 10g daily dose).
    

Immediate Action: Before selecting a protocol, quantify your current Pd load using ICP-MS.

  • > 1000 ppm: Requires bulk reduction (Crystallization or Carbon) before scavenging.

  • < 500 ppm: Direct Silica-based scavenging is the most efficient route.

Decision Matrix: Selecting the Right Protocol

Do not apply a "one-size-fits-all" approach. Use this logic flow to determine the method that preserves your yield while hitting purity targets.

decision_matrix Start Start: Crude Product Analysis CheckPd Check Pd Concentration (ICP-MS) Start->CheckPd HighPd > 1000 ppm Pd CheckPd->HighPd High Load LowPd < 500 ppm Pd CheckPd->LowPd Moderate Load Carbon Method B: Activated Carbon (Bulk Removal) HighPd->Carbon Cost Sensitive Recryst Method C: Recrystallization (Salt Formation) HighPd->Recryst High Purity Req Scavenger Method A: Silica Scavengers (High Selectivity) LowPd->Scavenger Carbon->Scavenger Polishing Step FinalCheck Final QC (< 10 ppm) Scavenger->FinalCheck Recryst->Scavenger If Pd persists

Figure 1: Strategic decision tree for Palladium removal based on initial contamination levels.

Method A: Silica-Based Scavengers (The Gold Standard)

Why this works: Functionalized silica scavengers (e.g., SiliaMetS®) use chemisorption. The sulfur-based ligands on the silica have a higher affinity for Pd than the nitrogen atoms in your quinoline product. Unlike activated carbon, silica does not irreversibly adsorb your heterocyclic product, preserving yield.

Recommended Scavengers
Scavenger TypeFunctionalitySelectivity MechanismBest For
Thiol (-SH) PropylthiolSoft base interaction with Pd(II)General purpose, versatile solvents.
DMT DimercaptotriazineChelation (Bidentate)Best for Quinolin-2-amines. Out-competes the substrate's chelation.
Thiourea ThioureaStrong donor ligandsPd(0) and Pd(II) species.
Protocol: Batch Mode Scavenging
  • Dissolution: Dissolve your crude this compound in THF or DCM (10-20 volumes).

    • Note: Avoid MeOH if possible; the lipophilic Br/Cl groups make solubility poor, requiring excessive heating which can degrade the catalyst into colloidal Pd.

  • Loading: Add SiliaMetS® DMT (or Thiol) at 4 molar equivalents relative to the residual Pd content.

    • Calculation: If you have 1000 ppm Pd, that is approx 1 mol% Pd. Add 4 mol% scavenger relative to the product.

  • Incubation: Stir at 40-50°C for 4 hours .

    • Critical: Heat improves kinetics, allowing the scavenger to penetrate Pd-ligand complexes.

  • Filtration: Filter the suspension through a 0.45 µm membrane or a fine frit.

    • Tip: Wash the silica cake with 2 volumes of solvent to recover entrained product.

  • Analysis: Evaporate a small aliquot and check Pd levels.

Method B: Activated Carbon (Bulk Reduction)

Why this works: Activated carbon acts via physisorption (Van der Waals forces). It is cheap but non-selective. It is best used when Pd levels are massive (>5000 ppm) and you need to "crash" the level down before using a more expensive scavenger.

The Risk: Quinoline rings stick to carbon. You may lose 10-15% of your product yield due to non-specific adsorption.

Protocol
  • Slurry: Dissolve crude product in THF. Add Activated Carbon (e.g., Darco KB) at 10-20% w/w relative to the product.

  • Heat: Stir at 50°C for 2 hours.

  • Filtration (Critical Step):

    • Prepare a filter funnel with a pad of Celite 545 (diatomaceous earth).

    • Filter the hot slurry through the Celite.[2] The Carbon holds the Pd; the Celite stops the Carbon fines from passing through.[2]

  • Wash: Wash the filter cake extensively (hot THF) to desorb your product.

Workflow Visualization: The Scavenging Cycle

scavenging_workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Isolation Step1 Dissolve Product (THF/DCM) Step2 Add Scavenger (DMT/Thiol) Step1->Step2 Step3 Stir & Heat (4h @ 50°C) Step2->Step3 Step4 Pd Transfer (Product -> Silica) Step3->Step4 Kinetics Step5 Filtration (Remove Silica) Step4->Step5 Step6 Pure Filtrate Step5->Step6

Figure 2: Operational workflow for silica-based scavenging.

Troubleshooting & FAQs

Q: I used the Thiol scavenger, but Pd levels plateaued at 50 ppm. Why? A: The quinolin-2-amine nitrogen is likely competing for the Pd.

  • Fix: Switch to SiliaMetS® DMT (Dimercaptotriazine) . The DMT ligand forms a more stable 6-membered ring chelate with Pd, effectively "ripping" it away from your product. Alternatively, increase temperature to 60°C to overcome the activation energy of ligand exchange.

Q: The scavenger is clogging my filter. How do I speed this up? A: This happens if the silica particles are too small or if the product precipitates.

  • Fix: Use a "pad" of Celite on top of your filter paper before pouring the mixture. This acts as a depth filter. Also, ensure your product remains fully soluble at the filtration temperature (keep it warm).

Q: Can I just wash with aqueous HCl? A: Proceed with caution. While this compound can form a hydrochloride salt, Pd often forms anionic species (like


) in high chloride environments. These anions can ion-pair with your protonated quinoline, causing the Pd to precipitate with your product rather than staying in the mother liquor. Scavenging is safer.

Q: My product is turning green/black after scavenging. A: This indicates oxidation or colloidal Pd breakthrough.

  • Fix: Ensure you are filtering through a sub-micron filter (0.45 µm). If color persists, treat with a small amount of activated carbon (polishing) to remove the colored colloidal species.

References

  • ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation, 2022. Link

  • Palladium Removal using Functionalized Silica Scavengers. SiliCycle Application Notes, 2016.[3] Link

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004. Link

  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development." Organic Process Research & Development, 2005. Link

Sources

Validation & Comparative

13C NMR chemical shifts for 8-Bromo-5-chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization of 8-Bromo-5-chloroquinolin-2-amine , a specialized heterocyclic scaffold often utilized in the development of antimalarial agents, kinase inhibitors, and heavy-atom derivatized ligands for X-ray crystallography.

Given the specific substitution pattern, this guide synthesizes predicted chemical shift values based on rigorous substituent chemical shift (SCS) additivity rules, calibrated against experimental data for the parent quinolin-2-amine and related halo-quinolines.

Part 1: Structural Analysis & Resonance Logic

The molecule comprises a quinoline core with three critical functional modifications that distinctively perturb the


C electromagnetic environment:
  • 2-Amino Group (

    
    ):  A strong resonance donor. It significantly shields the ortho (C3) and para (C4a/C8) positions while deshielding the ipso carbon (C2) via the inductive effect of nitrogen.
    
  • 5-Chloro Substituent: An electron-withdrawing group (inductive) with weak resonance donation. It typically deshields the ipso carbon (C5) and shields the ortho positions.

  • 8-Bromo Substituent: A heavy atom. The "Heavy Atom Effect" causes a counter-intuitive upfield shift (shielding) of the ipso carbon (C8), often by 5–10 ppm compared to a protonated equivalent.

Atom Numbering & Assignment Strategy
  • C2: Most deshielded (downfield) due to adjacent ring nitrogen and amino group.

  • C3: Most shielded (upfield) aromatic signal due to ortho resonance donation from the 2-amino group.

  • C8: Diagnostic upfield shift due to the heavy bromine atom.

Part 2: Comparative C NMR Data (DMSO- )

The following table contrasts the Predicted chemical shifts of the target molecule against the Experimental baseline of the parent 2-aminoquinoline. This comparison highlights the diagnostic shifts required for structural verification.

Carbon PositionAtom TypeParent: 2-Aminoquinoline (

, ppm) [1]
Target: this compound (

, ppm) [Calc.]
Shift (

)
Diagnostic Note
C-2

159.2 159.5 +0.3Deshielded amidine-like carbon.
C-3

113.5 114.8 +1.3Shielded by 2-NH

. 5-Cl (meta) adds minor deshielding.
C-4

138.1 137.5 -0.6Ortho to 5-Cl (shielding effect).
C-4a

(Bridge)
124.8 123.0 -1.8Shielded by para-Br and ortho-Cl effects.
C-5

127.5 133.5 +6.0 Key Signal: Downfield shift due to Cl (ipso).
C-6

123.8 126.5 +2.7Deshielded by ortho-Cl and meta-Br.
C-7

129.2 133.0 +3.8Deshielded by ortho-Br.
C-8

128.0 121.5 -6.5 Key Signal: Upfield shift (Heavy Atom Effect).
C-8a

(Bridge)
147.5 149.0 +1.5Deshielded by ortho-Br.

Note on Solvent: Values are referenced to DMSO-


 (39.5 ppm) . In 

, shifts may vary by 0.5–1.5 ppm, but the relative ordering remains consistent.

Part 3: Experimental Protocol for Validation

To distinguish this specific regioisomer from alternatives (e.g., 5-bromo-8-chloro), a standard 1D


C scan is insufficient. You must employ a self-validating workflow.
Sample Preparation
  • Concentration: Dissolve 20–30 mg of sample in 0.6 mL DMSO-

    
    . The amino group can cause aggregation; ensure the solution is clear.
    
  • Tube: High-quality 5mm NMR tube to minimize shimming errors.

Acquisition Parameters (100 MHz Carbon Frequency)
  • Pulse Sequence: Proton-decoupled

    
    C (typically zgpg30 or similar).
    
  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: Quaternary carbons (C2, C4a, C5, C8, C8a) have long

      
       relaxation times. Short delays will suppress these signals, making integration and detection difficult.
      
  • Scans (NS): Minimum 1024 scans (approx. 1 hour) for adequate S/N ratio on quaternary carbons.

Advanced Verification (HMBC)

Perform a


H-

C HMBC (Heteronuclear Multiple Bond Correlation)
experiment to confirm the regiochemistry.
  • The Logic:

    • The proton at H4 (

      
      ) will show a strong 3-bond correlation (
      
      
      
      ) to C5 and C2 .
    • The proton at H6 will correlate to C8 and C4a .

    • Validation: If the substituent at C8 is Bromine, C8 will appear at ~121 ppm. If it were Chlorine, it would appear downfield at ~130 ppm. This differentiates the 8-Br from the 8-Cl isomer.

Part 4: Visualization of Structural Logic

The following diagram illustrates the assignment workflow and the specific electronic effects governing the chemical shifts.

G cluster_0 Molecule: this compound cluster_1 Validation Logic C2 C2 (159.5 ppm) Deshielded (N-C=N) C3 C3 (114.8 ppm) Shielded (Ortho to NH2) C2->C3 Vicinal C5 C5 (133.5 ppm) Deshielded (Ipso-Cl) C8 C8 (121.5 ppm) Shielded (Ipso-Br) Heavy Atom Effect HMBC HMBC Correlation (3-Bond) H4 Proton H4 H4->C2 Anchors Scaffold H4->C5 Confirms C5-Cl

Caption: Logical flow of chemical shift assignment highlighting the diagnostic 'Heavy Atom Effect' at C8 and HMBC correlations for structural confirmation.

References

  • PubChem. (2025).[1] 2-Aminoquinoline Spectral Data. National Library of Medicine. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for Substituent Chemical Shift increments).
  • Royal Society of Chemistry. (2018). Supplementary Information: Synthesis of substituted quinolines. (Provides baseline shifts for 5-chloro and 8-substituted quinoline derivatives). Available at: [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

Sources

FTIR Spectral Analysis of 8-Bromo-5-chloroquinolin-2-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Bromo-5-chloroquinolin-2-amine (CAS: 1536689-50-5) is a critical heterocyclic scaffold used in the synthesis of bioactive agents, particularly in antimalarial and neurodegenerative disease research.[1][2] Its structural integrity is defined by three distinct chemical environments: the electron-rich primary amine at position 2, the nitrogen-containing heterocyclic ring, and the lipophilic halogen substituents at positions 5 (chlorine) and 8 (bromine).

This guide provides a rigorous comparative analysis of the FTIR spectral signature of this compound. Unlike generic spectral lists, this document focuses on differential diagnosis —how to distinguish this specific product from its metabolic precursors, hydrolysis impurities (quinolinones), and non-halogenated analogs using vibrational spectroscopy.[3]

Part 1: Molecular Architecture & Vibrational Theory[1]

To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its vibrating functional zones.[3] The presence of heavy halogens (Cl, Br) on the benzenoid ring of the quinoline system induces specific inductive effects that shift standard frequency ranges.[3]

Functional Group Vibrational Map[3]

VibrationalMap Molecule This compound Amine Primary Amine (-NH2) Pos: 2 Molecule->Amine Ring Quinoline Skeleton (Heteroaromatic) Molecule->Ring Halogens Halogen Substituents Pos: 5-Cl, 8-Br Molecule->Halogens NH_Stretch N-H Stretch 3500-3300 cm⁻¹ (Doublet) Amine->NH_Stretch NH_Bend N-H Scissoring ~1620 cm⁻¹ Amine->NH_Bend CN_Ring C=N Stretch ~1580-1600 cm⁻¹ Ring->CN_Ring Ring_Breath Ring Breathing ~1500, 1450 cm⁻¹ Ring->Ring_Breath CCl_Stretch C-Cl Stretch 1090-1035 cm⁻¹ Halogens->CCl_Stretch CBr_Stretch C-Br Stretch < 700 cm⁻¹ (Fingerprint) Halogens->CBr_Stretch

Figure 1: Vibrational decomposition of the target molecule.[1] The primary amine provides the most diagnostic high-frequency signals, while the halogens dominate the fingerprint region.

Part 2: Comparative Spectral Analysis

This section compares the target molecule against its most common structural relatives and impurities.[3]

Target vs. Parent (Quinolin-2-amine)

The unsubstituted parent molecule, Quinolin-2-amine, serves as the baseline.[1] The introduction of Cl and Br atoms causes specific shifts:

  • Aromatic C-H Out-of-Plane (OOP) Bending: In the parent molecule, the benzenoid ring has 4 adjacent protons (730-770 cm⁻¹).[1] In this compound, the substitution pattern (positions 5 and 8) leaves only two protons (H6 and H7) in a para-like or isolated arrangement, significantly simplifying the OOP region and shifting peaks to 800-850 cm⁻¹ .[1]

  • Ring Breathing Modes: The heavy mass of Br (79.9 amu) and Cl (35.5 amu) dampens the ring vibrations, often shifting the skeletal bands (1600-1450 cm⁻¹) to slightly lower frequencies compared to the parent.

Target vs. Hydrolysis Impurity (8-Bromo-5-chloroquinolin-2(1H)-one)

A common degradation product or synthetic byproduct is the "quinolinone" (tautomer of the hydroxy-quinoline).[1]

  • The "Dead Giveaway" Peak: The impurity possesses a Carbonyl (C=O) group (amide-like character in the ring).[1]

    • Target (Amine): Shows N-H scissoring at ~1620 cm⁻¹ (medium intensity).

    • Impurity (One): Shows a very strong, sharp C=O stretch at 1650-1680 cm⁻¹ .[1]

    • Differentiation: If your spectrum shows a dominant peak >1640 cm⁻¹, the sample is likely contaminated with the oxidized/hydrolyzed quinolinone.[3]

Target vs. Precursor (2,5,8-Trichloroquinoline)

If synthesized via nucleophilic substitution (S_NAr) from a trichloro- precursor:

  • N-H Region: The precursor lacks the amino group.[3]

    • Target: Distinct doublet at 3450/3350 cm⁻¹.

    • Precursor: Silent in the 3500-3100 cm⁻¹ region (except for weak aromatic C-H overtones).[1]

Part 3: Data Presentation & Assignments

The following table synthesizes experimental data from analogous halogenated aminoquinolines (e.g., 5,7-dibromo-8-aminoquinoline) to provide the expected spectral fingerprint for this compound.

Table 1: Diagnostic FTIR Peak Assignments

Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Note
Primary Amine (-NH₂) N-H Asymmetric Stretch3480 - 3440 MediumSharp band; confirms free amine.[1]
N-H Symmetric Stretch3360 - 3320 MediumPaired with the asym stretch (doublet).[1]
N-H Scissoring (Bending)1630 - 1610 StrongOften overlaps with ring C=N; look for broadening.[1]
Quinoline Ring C=N / C=C Skeletal Stretch1590 - 1570 StrongCharacteristic heteroaromatic signature.[1]
Ring Breathing1490 - 1450 Med-Strong
Aryl Chloride (Ar-Cl) C-Cl Stretch1080 - 1040 MediumCan be obscured; confirm with fingerprint.[1]
Aromatic C-H C-H Out-of-Plane Bend840 - 810 StrongIndicates isolated protons on the benzenoid ring.[1]
Aryl Bromide (Ar-Br) C-Br Stretch650 - 550 Weak/Medoften requires Far-IR for definitive assignment.[1]

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility and trustworthiness (E-E-A-T), follow this protocol. The "Self-Validation" step is crucial for confirming that the spectrum is artifact-free.[1]

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred over KBr pellets for halogenated organics to avoid halogen exchange.[1]

1. Sample Preparation:

  • Ensure the sample is a dry, crystalline solid.[3] Solvent residues (e.g., DCM, Ethanol) will show broad peaks at 3000-2800 cm⁻¹ (C-H alkyl) or 3400 cm⁻¹ (O-H), interfering with the amine analysis.[3]

  • Pre-treatment: If hygroscopic, dry in a vacuum oven at 40°C for 2 hours.

2. Acquisition Parameters:

  • Range: 4000 – 450 cm⁻¹ (Mid-IR).[1][3]

  • Resolution: 4 cm⁻¹.[1][3]

  • Scans: Minimum 32 (64 recommended for better S/N ratio in the fingerprint region).

  • Crystal: Diamond or ZnSe.[1][3]

3. Workflow & Logic Check:

Workflow Start Acquire Spectrum Check1 Check 3500-3300 cm⁻¹ Start->Check1 Doublet Sharp Doublet Found? Check1->Doublet Pass1 Primary Amine Confirmed Doublet->Pass1 Yes Fail1 Broad Singlet = Wet/OH No Peak = Precursor Doublet->Fail1 No Check2 Check 1680-1640 cm⁻¹ Pass1->Check2 carbonyl Strong Peak Present? Check2->carbonyl Pass2 Pure Product carbonyl->Pass2 No Fail2 Impurity: Quinolinone carbonyl->Fail2 Yes

Figure 2: Logical decision tree for spectral validation. This workflow filters out common synthesis failures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12412319, 8-Chloro-5-quinolinamine. Retrieved from [Link]

  • Sokten, S. et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.[1][3] Retrieved from [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines. Canadian Journal of Chemistry.[1][3] Retrieved from [Link][1]

Sources

Crystal structure determination of 8-Bromo-5-chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Determination of 8-Bromo-5-chloroquinolin-2-amine: A Comparative Analysis for Drug Development Professionals

Abstract

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. This guide provides a comprehensive technical overview of the methodologies for elucidating the crystal structure of this compound, a quinoline derivative of interest to medicinal chemists. While a definitive crystal structure for this specific compound is not yet publicly available, this document outlines a robust, field-proven protocol for its determination using single-crystal X-ray diffraction. We will delve into the causal reasoning behind experimental choices, from crystal growth to data refinement. Furthermore, this guide presents a comparative analysis of alternative and complementary techniques, such as Powder X-ray Diffraction (PXRD) and Nuclear Magnetic Resonance (NMR) crystallography, to provide researchers with a holistic understanding of the available analytical arsenal. All protocols and claims are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Structural Elucidation in Drug Design

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to antimalarial treatments. The biological activity of these compounds is intrinsically linked to their three-dimensional geometry, which dictates how they interact with their target macromolecules. Therefore, the unambiguous determination of the crystal structure of novel quinoline derivatives like this compound is not merely an academic exercise; it is a critical step in understanding structure-activity relationships (SAR), optimizing lead compounds, and facilitating rational drug design.

This guide will provide the necessary theoretical and practical framework to empower researchers to confidently undertake the crystal structure determination of this compound and similar novel chemical entities.

Primary Method: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of the atomic arrangement within a crystalline solid. The process, from obtaining a suitable crystal to refining the final structure, is a meticulous one that demands both skill and a deep understanding of the underlying principles.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis and Purification of this compound

Prior to any crystallization attempts, ensuring the high purity of the target compound is paramount. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. The synthesis of this compound can be approached through various established synthetic routes for quinoline derivatives, often involving multi-step reactions.[1][2] Following synthesis, purification via column chromatography or recrystallization is essential to achieve a purity of >95%, which can be verified by NMR and mass spectrometry.

Step 2: Crystal Growth – The Art and Science of Nucleation

The growth of a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. For small organic molecules like this compound, several techniques can be employed.[3]

  • Slow Evaporation: This is often the first method attempted due to its simplicity.

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with chloroform) to near saturation.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

    • Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant, controlled temperature.

  • Vapor Diffusion: This technique is particularly effective for sparingly soluble compounds.

    • Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a more volatile "anti-solvent" (a solvent in which the compound is poorly soluble).

    • The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling: This method involves dissolving the compound in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce crystallization.

The choice of solvent is critical and often requires screening a variety of options. The ideal solvent will have moderate solubility for the compound and a relatively low vapor pressure to allow for slow crystal growth.

Step 3: Data Collection and Processing

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Modern diffractometers automate this process, collecting a series of diffraction images as the crystal is rotated.

The collected data are then processed to integrate the diffraction spots, apply corrections for experimental factors (e.g., absorption), and determine the unit cell parameters and space group of the crystal.

Step 4: Structure Solution and Refinement

The processed data are used to solve the crystal structure, typically using direct methods or Patterson synthesis to determine the initial positions of the atoms. This initial model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics such as the R-factor, goodness-of-fit (GooF), and the analysis of the residual electron density map.

Expected Crystallographic Parameters

While the specific data for this compound is not available, we can infer expected parameters based on related 2-chloroquinoline derivatives.[4]

ParameterExpected Value/RangeSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group P2₁/c, Cc, or PnmaDefines the symmetry elements within the unit cell.
a (Å) 8 - 25Unit cell dimension.
b (Å) 4 - 15Unit cell dimension.
c (Å) 8 - 25Unit cell dimension.
α, β, γ (°) 90, 90-110, 90Angles between the unit cell axes.
Volume (ų) 1000 - 2000Volume of the unit cell.
Z 4Number of molecules per unit cell.
R-factor < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-Fit ~1.0Indicates a good refinement.
Workflow for Single-Crystal X-ray Diffraction

sc_xrd_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High Purity Compound data_collection X-ray Diffraction Data Collection crystal_growth->data_collection Single Crystal data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Comparative Analysis of Alternative Techniques

While SC-XRD is the definitive method, other techniques can provide valuable structural information, especially when obtaining suitable single crystals is not feasible.

TechniquePrincipleAdvantagesDisadvantagesBest Use Case for this compound
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powder sample.- Does not require single crystals.- Rapid analysis.- Useful for phase identification and purity assessment.- Provides one-dimensional data, leading to peak overlap and ambiguity in structure solution.- Structure solution is complex and often requires complementary data.- Confirming the crystalline phase of the bulk material.- Assessing sample purity.- Monitoring solid-state transformations.
Nuclear Magnetic Resonance (NMR) Crystallography Combines solid-state NMR spectroscopy with computational methods to determine crystal structures.- Does not require single crystals.- Sensitive to local atomic environments and intermolecular interactions.- Provides indirect structural information that requires computational modeling.- Structure solution can be ambiguous without constraints from other methods.- When single crystals cannot be grown.- To probe intermolecular interactions, such as hydrogen bonding.
Computational Modeling (DFT) Uses quantum mechanical principles to predict the most stable molecular conformation and crystal packing.- No experimental sample required.- Can predict possible polymorphs.- Provides insights into intermolecular interactions.- Predictions must be validated by experimental data.- Accuracy is dependent on the level of theory and basis set used.- To complement experimental data from PXRD or NMR.- To understand the observed crystal packing and intermolecular forces.
Decision-Making Framework for Structure Determination

decision_tree start Start: Structural Information Needed for this compound crystal_check Can high-quality single crystals be grown? start->crystal_check sc_xrd Perform Single-Crystal X-ray Diffraction (SC-XRD) crystal_check->sc_xrd Yes pxrd Perform Powder X-ray Diffraction (PXRD) crystal_check->pxrd No final_structure Definitive Crystal Structure sc_xrd->final_structure nmr Perform Solid-State NMR pxrd->nmr dft Use Computational Modeling (DFT) nmr->dft combine Combine PXRD, ssNMR, and DFT for Structure Elucidation dft->combine putative_structure Putative Crystal Structure combine->putative_structure

Sources

Comparative Guide: UV-Vis Absorption Characterization of 8-Bromo-5-chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Product: 8-Bromo-5-chloroquinolin-2-amine (BCQA) CAS: 952899-76-6 (Generic reference for class) / Note: Specific CAS may vary by salt form. Primary Application: Orthogonal cross-coupling scaffold (Suzuki/Buchwald) in Kinase Inhibitor discovery.

This guide provides a technical framework for characterizing This compound using UV-Vis spectroscopy. Unlike simple QC routines, this protocol is designed to distinguish BCQA from its structural analogs and regioisomers—a critical requirement when validating the regioselectivity of halogenation reactions during scale-up.

While the parent quinolin-2-amine exhibits classic


 transitions, the introduction of the 5-Chloro  and 8-Bromo  substituents creates a unique "fingerprint" characterized by bathochromic shifts and specific solvatochromic behaviors. This guide compares BCQA against its most relevant alternatives: the non-halogenated parent and the 5,8-dichloro analog.

Theoretical Spectral Profile & Substituent Physics

To interpret the spectra accurately, one must understand the electronic influence of the substituents on the quinoline scaffold.

The "Push-Pull" Mechanism
  • 2-Amino Group (+M Effect): Acts as a strong auxochrome, donating electron density into the ring, significantly red-shifting the primary bands of quinoline.

  • 5-Chloro & 8-Bromo (-I / +M Effects):

    • Inductive (-I): Withdraws electrons, stabilizing the HOMO.

    • Mesomeric (+M): The lone pairs on the halogens donate into the

      
      -system.
      
    • Net Effect: In the excited state, the +M effect typically dominates for heavy halogens in conjugated systems, leading to a Bathochromic (Red) Shift relative to the parent compound.

  • Heavy Atom Effect (Bromine): The 8-Br substituent introduces significant spin-orbit coupling. While primarily affecting fluorescence (quenching), it can broaden absorption bands and slightly increase the probability of normally forbidden transitions (

    
    ).
    
Predicted Spectral Windows
Transition TypeApprox.

(Parent)
Predicted

(BCQA)
Structural Cause

(B-Band)
230–240 nm245–255 nm Extended conjugation via Halogen lone pairs.

(La-Band)
330–340 nm350–365 nm Amino auxochrome + Halogen bathochromic shift.

~300 nm (Shoulder)Merged/Broadened Often obscured by the intense

bands in polar solvents.

Comparative Analysis: BCQA vs. Alternatives

This section benchmarks BCQA against standard alternatives used in Structure-Activity Relationship (SAR) studies.

Table 1: Comparative Spectral Benchmarks (in Methanol)
FeatureProduct: BCQA (8-Br, 5-Cl)Alt 1: Quinolin-2-amine (Parent)Alt 2: 5,8-Dichloroquinolin-2-amine
Primary

~355 nm~340 nm~350 nm
Band Shape Broad, distinct shoulderSharp, well-definedSimilar to BCQA, slightly narrower
Molar Absorptivity (

)
High (

)
ModerateHigh
Synthetic Utility Orthogonal Coupling: Br reacts distinctly from Cl.Baseline: No handles for coupling.Symmetric Reactivity: Hard to mono-functionalize.
Detection Specificity High: Br isotope pattern (MS) + Red-shifted UV.Low: Common impurity.Medium: Hard to distinguish by UV alone.
Critical Insight: The "Orthogonality" Advantage

The primary reason to select BCQA over the 5,8-Dichloro alternative is synthetic orthogonality. In UV-Vis monitoring, this manifests as a purity check:

  • Scenario: If you are coupling at the 8-Br position, the product spectrum should hypsochromically shift (blue shift) if the bromine is replaced by an alkyl/aryl group that breaks the heavy-atom conjugation, or red-shift further if extended conjugation is added.

  • QC Flag: If the spectrum remains identical to the 5,8-Dichloro standard, your bromination likely failed or you have the wrong starting material.

Experimental Protocol (Self-Validating)

Objective: Determine the Molar Extinction Coefficient (


) and assess purity.
Reagents & Equipment[1][2][3]
  • Solvent: HPLC-grade Methanol (Cutoff <205 nm).

  • Blank: Pure Methanol.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–500 nm).

  • Cuvettes: Quartz (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation (Gravimetric Validation):

    • Weigh approx. 2.5 mg of BCQA (

      
       g/mol ).
      
    • Dissolve in 10 mL Methanol (Stock A: ~1 mM). Sonicate for 5 mins to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare concentrations of 10, 20, 40, and 50

      
      M from Stock A.
      
  • Acquisition:

    • Baseline correct with pure Methanol.

    • Scan each sample from 500 nm down to 200 nm.

    • Note: If

      
      , dilute further to avoid non-linear detector response.
      
  • Data Processing:

    • Plot Absorbance vs. Concentration at

      
       (~355 nm).
      
    • Calculate

      
       using the slope (
      
      
      
      ).
    • Pass Criteria:

      
      .
      
Solvatochromic Validation (The "Trust" Test)

To confirm the electronic nature of the amine, perform a "pH Swing":

  • Take the neutral MeOH sample.

  • Add 1 drop of 1M HCl.

  • Expected Result: The band at ~355 nm should significantly Blue Shift (hypsochromic) or disappear, as protonation of the ring nitrogen or the exocyclic amine disrupts the charge transfer system. If no shift occurs, the amine may be acetylated or non-basic (impurity).

Visualization of Workflow & Mechanism

Diagram 1: Comparative Electronic Transitions

This diagram illustrates why BCQA absorbs at lower energy (longer wavelength) than the parent scaffold.

ElectronicTransitions Parent Quinolin-2-amine (Parent) Auxochrome +M Effect (NH2) Parent->Auxochrome ResultP λ_max ~340 nm Parent->ResultP BCQA 8-Bromo-5-chloro- quinolin-2-amine (BCQA) BCQA->Auxochrome Halogen Halogen Interaction (Lone Pair Donation) BCQA->Halogen ResultB λ_max ~355 nm (Bathochromic Shift) BCQA->ResultB Energy Energy Gap (HOMO-LUMO) Auxochrome->Energy Lowers Gap Halogen->Energy Further Lowers Gap (Red Shift)

Caption: Electronic transition energy comparison showing the additive bathochromic shift caused by halogenation.

Diagram 2: Experimental Validation Workflow

Workflow Start Sample: BCQA Solid Solvation Solvation (MeOH) Stock ~1mM Start->Solvation Dilution Dilution Series (10 - 50 µM) Solvation->Dilution Measure UV-Vis Scan (200-500 nm) Dilution->Measure Check Linearity Check (Beer's Law) Measure->Check Valid Calculate ε (Valid Characterization) Check->Valid R² > 0.99 Fail Re-filter / Check Solubility Check->Fail R² < 0.99 Acid Acid Shift Test (+HCl) Valid->Acid Confirmation Confirm Amine Functionality (Blue Shift) Acid->Confirmation

Caption: Step-by-step experimental workflow for validating BCQA spectral properties and purity.

References

  • PubChem. (2025).[1] 8-Chloroquinolin-5-amine (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • American Chemical Society. (2022). Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer.[2] ACS Omega. Available at: [Link]

  • Royal Society of Chemistry. (2018).[3] A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.[3][4] Chemical Science.[5] Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 8-Bromo-5-chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

8-Bromo-5-chloroquinolin-2-amine is a halogenated quinoline derivative often employed as a scaffold in medicinal chemistry. While specific toxicological data for this exact isomer may be sparse in public registries, its structural moieties—the quinoline ring, halogen substituents (Br, Cl), and the exocyclic amine—dictate a strict safety protocol.

The Scientific Rationale for High Caution:

  • Quinoline Scaffold: Quinolines are known DNA intercalators and potential mutagens. They possess high lipophilicity, facilitating rapid dermal absorption [1].

  • Halogenation: The addition of Bromine and Chlorine atoms typically increases the compound's metabolic stability and lipophilicity, potentially enhancing bioavailability and retention in fatty tissues [2].

  • Amine Functionality: The 2-amine group introduces nucleophilic character, making the compound reactive toward biological electrophiles and susceptible to oxidation.

Operational Directive: Treat this compound as a Potent Unknown . Apply "Universal Precautions" for New Chemical Entities (NCEs), assuming high toxicity and sensitization potential until proven otherwise.

Hazard Identification & Engineering Controls

Before selecting PPE, you must establish the hierarchy of controls. PPE is the last line of defense; engineering controls are the first.

Hazard ClassPrimary Risk VectorEngineering Control Requirement
Acute Toxicity Inhalation of amorphous dustClass II Biological Safety Cabinet (BSC) or Chemical Fume Hood (Face velocity: 60–100 fpm).
Irritant/Corrosive Ocular/Mucous membrane contactWork must be performed behind the sash (lowered to <18 inches).
Dermal Absorption Skin contact with powder/solutionAutomated weighing (if available) or static-dissipative weighing funnels.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "breakthrough"—the molecular permeation of the chemical through protective materials.

Material Selection Logic[1][2]
  • Glove Material: Nitrile is the standard, but thickness matters.[1] Halogenated aromatics can degrade thin nitrile over time. We utilize a Double-Gloving Protocol to mitigate pinhole defects and permeation.

  • Respiratory: If engineering controls fail or are unavailable (e.g., equipment maintenance), a powered air-purifying respirator (PAPR) or P100 is required.

Task-Based PPE Requirements[1]
TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory
Solid Weighing (<100 mg) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Chemical Splash GogglesLab Coat (Cotton/Poly), Long Pants, Closed ShoesFume Hood (Primary). N95 (Secondary/Backup).
Bulk Handling (>1g) Double Nitrile (Outer: 8 mil Extended Cuff)Chemical Splash Goggles + Face ShieldTyvek® Sleeves or Disposable Gown over Lab CoatFume Hood. P100 Half-Mask if outside hood.
Solubilization (Organic Solvents) Double Nitrile (Check solvent compatibility*)Chemical Splash GogglesLab Coat + Chemical Resistant ApronFume Hood (Mandatory for solvent vapors).
Spill Cleanup Silver Shield® / Laminate Gloves (under Nitrile)Chemical Splash Goggles + Face ShieldTyvek® CoverallsP100 or PAPR (if dust is airborne).

*Note: If dissolving in Dichloromethane (DCM) or Chloroform, standard nitrile degrades rapidly. Use PVA or Laminate gloves for the outer layer.

Operational Workflow: Step-by-Step

This protocol ensures a self-validating safety system where each step prepares for the next.

Phase 1: Pre-Operational Setup
  • Verify Airflow: Check the fume hood monitor. Flow should be stable.

  • Static Mitigation: this compound is a crystalline solid and may carry a static charge. Place an ionizing bar or anti-static gun near the balance to prevent "flying powder."

  • Waste Prep: Pre-label a solid waste container as "Hazardous Waste - Halogenated Organic."

Phase 2: Donning Sequence (Critical)
  • Wash hands thoroughly.[2][3]

  • Inspect Inner Gloves (Nitrile, bright color like orange/blue) for tears. Don them.

  • Don Lab Coat , ensuring cuffs cover the inner glove wrists.

  • Don Outer Gloves (Nitrile, different color), pulling the cuff over the lab coat sleeve. This creates a shingle effect, shedding spills away from the skin.

  • Don Eye Protection .

Phase 3: Handling & Weighing[1]
  • Open the chemical container only inside the hood.

  • Use a disposable spatula. Never re-use spatulas to prevent cross-contamination of the bulk stock.

  • Transfer slowly to the tared vial. If powder adheres to the spatula due to static, use the anti-static gun (do not blow on it).

  • Cap both the stock container and the reaction vial immediately after transfer.

  • Wipe the exterior of the stock container with a Kimwipe dampened with methanol (or appropriate solvent) before returning it to storage.

Phase 4: Doffing & Disposal[1][4]
  • Outer Glove Removal: Use the "Beak Method" (pinch outside of cuff, pull off inside-out). Dispose of as solid hazardous waste.

  • Inspect Inner Gloves: Check for visible contamination. If clean, remove lab coat.

  • Wash Hands: Wash with soap and water immediately after removing inner gloves.

Waste Management & Decontamination[1][6]

Proper disposal is dictated by the halogen atoms (Br, Cl) and the nitrogen heterocycle.

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a container labeled "Hazardous Waste - Toxic Solids (Halogenated)."

  • Liquid Waste: Do NOT mix with acidic waste streams. The amine group can react exothermically with strong acids. Segregate into "Halogenated Organic Solvents."

  • Decontamination: Clean surfaces with a surfactant (soap/water) followed by an alcohol wipe. The surfactant lifts the lipophilic quinoline; the alcohol solubilizes residues.

Visualized Safety Workflow

The following diagram illustrates the logical flow of risk assessment and handling.

SafetyProtocol cluster_Handling Active Handling Phase Start START: Risk Assessment Check Check Engineering Controls (Fume Hood Flow > 60fpm) Start->Check PPE Don PPE: Double Nitrile Gloves + Goggles (Shingle Method) Check->PPE Weigh Weighing/Transfer (Inside Hood Only) PPE->Weigh Static Static Control (Ionizer/Anti-static) Weigh->Static If Powder Flies Wipe Decon Container Exterior Weigh->Wipe Static->Weigh Waste Waste Segregation (Halogenated Organic) Wipe->Waste Doff Doffing Sequence (Outer -> Coat -> Inner) Waste->Doff End END: Wash Hands Doff->End

Caption: Logical workflow for handling this compound, emphasizing containment and cross-contamination prevention.

Emergency Response

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes .[4][5] Hold eyelids open. The lipophilic nature means the chemical resists washing; time is critical [3].

  • Skin Contact: Remove contaminated clothing.[2][3][4][5] Wash with soap and water (not alcohol, which may enhance absorption).[5]

  • Spill (Solid): Do not dry sweep (creates dust). Cover with a wet paper towel (dampened with water) to suppress dust, then scoop into a waste bag.

  • Spill (Solution): Absorb with vermiculite or sand.[4] Do not use combustible materials (sawdust).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Quinoline. PubChem. Accessed October 2023. [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Physical Hazards and Health Hazards. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6] The National Academies Press. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.